2-[4-(Ethylsulfamoyl)phenyl]acetamide: A Comprehensive Technical Guide on Synthesis, Analytical Validation, and Pharmacological Utility
Executive Summary In the landscape of modern drug discovery, bifunctional small molecules serve as critical scaffolds for developing targeted therapeutics. 2-[4-(Ethylsulfamoyl)phenyl]acetamide (CAS: 1792223-94-9) is a h...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery, bifunctional small molecules serve as critical scaffolds for developing targeted therapeutics. 2-[4-(Ethylsulfamoyl)phenyl]acetamide (CAS: 1792223-94-9) is a highly versatile sulfonamide-acetamide derivative [1]. Featuring both an ethyl-substituted sulfonamide and a primary acetamide group, this compound acts as an advanced building block for synthesizing sulfonylurea-class antidiabetic agents, targeted cyclooxygenase (COX) inhibitors, and novel high-throughput screening (HTS) libraries.
This whitepaper provides an authoritative, in-depth analysis of the compound’s structural characteristics, the causality behind its synthetic pathways, and the self-validating analytical protocols required to ensure its integrity in pharmaceutical research.
Nomenclature and Structural Characteristics
The compound’s architecture is defined by a central phenyl ring substituted at the para positions. This 1,4-substitution pattern is electronically and sterically optimal for fitting into narrow, lipophilic receptor clefts while projecting hydrogen-bonding moieties outward.
Physicochemical Properties
Quantitative data regarding the compound's physical and theoretical properties are summarized below to aid in formulation and pharmacokinetic modeling.
Property
Value
Causality / Significance
IUPAC Name
2-[4-(ethylsulfamoyl)phenyl]acetamide
Standardized nomenclature for structural identification.
Common Synonyms
N-ethyl-4-(2-amino-2-oxoethyl)benzenesulfonamide
Highlights the sulfonamide functional priority.
CAS Registry Number
1792223-94-9
Unique identifier for sourcing via [2].
Molecular Formula
C₁₀H₁₄N₂O₃S
Dictates the exact mass for mass spectrometry.
Molecular Weight
242.29 g/mol
Ideal lead-like MW (<300 Da), allowing room for further functionalization.
Topological Polar Surface Area (TPSA)
~88.5 Ų
Optimal for membrane permeability while retaining solubility.
Hydrogen Bond Donors / Acceptors
3 / 4
Facilitates robust target-receptor anchoring.
Retrosynthetic Analysis & Chemical Synthesis
The synthesis of 2-[4-(Ethylsulfamoyl)phenyl]acetamide relies on the predictable electrophilic aromatic substitution of a readily available precursor.
Retrosynthetic pathway for 2-[4-(Ethylsulfamoyl)phenyl]acetamide.
Step-by-Step Synthetic Protocol
To ensure high yield and purity, the synthesis is divided into two self-validating stages. Every experimental choice is grounded in mechanistic causality.
Stage 1: Chlorosulfonation of 2-Phenylacetamide
Preparation : Charge a dry, round-bottom flask with chlorosulfonic acid (5.0 equivalents).
Causality : Chlorosulfonic acid acts as both the electrophile source and the solvent. An excess is mandatory because the first equivalent yields the sulfonic acid intermediate, and subsequent equivalents are required to drive the conversion to the sulfonyl chloride [3].
Addition : Cool the flask to 0°C. Slowly add 2-phenylacetamide in small portions over 30 minutes.
Causality : The acetamide group (-CH₂CONH₂) is an ortho/para director. Steric hindrance heavily favors para-substitution. Strict temperature control (0°C to 5°C) is critical to manage the aggressive exotherm and prevent the acid-catalyzed hydrolysis of the acetamide moiety.
Quenching : Pour the mixture over crushed ice to precipitate the 4-(2-amino-2-oxoethyl)benzenesulfonyl chloride. Filter and wash with cold water.
Stage 2: Amination with Ethylamine
Reaction Setup : Dissolve the sulfonyl chloride intermediate in anhydrous tetrahydrofuran (THF).
Nucleophilic Attack : Add triethylamine (1.5 eq), followed by a 2.0 M solution of ethylamine in THF (1.2 eq) at 0°C.
Causality : The sulfonyl chloride is highly reactive. Ethylamine acts as the nucleophile. Triethylamine is utilized as an acid scavenger to neutralize the HCl byproduct. Without the scavenger, HCl would protonate the ethylamine, rendering it non-nucleophilic and prematurely halting the reaction.
Isolation : Evaporate the THF, partition the residue between ethyl acetate and water, and collect the organic layer. Evaporation yields the crude 2-[4-(Ethylsulfamoyl)phenyl]acetamide.
Pharmacological Relevance & Mechanistic Insights
The utility of 2-[4-(Ethylsulfamoyl)phenyl]acetamide in medicinal chemistry stems from its dual-pharmacophore nature. While primary sulfonamides are classic zinc-binding groups (ZBGs) for Carbonic Anhydrase inhibition, the N-ethyl substitution in this compound sterically hinders zinc coordination.
Instead, this modification shifts the compound's utility. The ethyl group increases the lipophilicity of the sulfonamide tail, allowing it to anchor deeply into hydrophobic receptor clefts (such as those found in COX-2 or ATP-sensitive potassium channels), while the acetamide head remains available for robust hydrogen bonding.
Pharmacophore mapping and putative receptor interaction logic.
Analytical Validation (Self-Validating System)
To guarantee that the synthesized compound meets the stringent requirements of HTS libraries [4], a self-validating analytical workflow must be executed. Each step confirms a different dimension of the molecule's integrity.
Self-validating analytical workflow for structural and purity confirmation.
Protocol 1: RP-HPLC (Purity Assessment)
Method : C18 column, gradient elution using Water/Acetonitrile with 0.1% Trifluoroacetic acid (TFA).
Causality : The addition of 0.1% TFA is not arbitrary; it suppresses the ionization of the primary acetamide group. This ensures the compound remains in a neutral state during elution, resulting in sharp, symmetrical peaks rather than broad tailing. This is critical for accurate integration and proving >98% purity.
Protocol 2: LC-MS (Mass Confirmation)
Method : Electrospray Ionization in positive mode (ESI+).
Causality : The expected [M+H]⁺ peak is m/z 243.08. A critical self-validating feature of this spectrum is the presence of an [M+2] peak at approximately 4.5% relative abundance. This specific isotopic signature confirms the presence of the Sulfur-34 isotope, validating that the sulfamoyl moiety successfully attached to the core.
Protocol 3: ¹H-NMR (Structural Topology)
Method : 400 MHz NMR using DMSO-d₆ as the solvent.
Causality : Why use DMSO-d₆ instead of CDCl₃? The sulfonamide and acetamide protons readily exchange and form intermolecular hydrogen bonds. DMSO-d₆ is a strong hydrogen-bond acceptor that disrupts these networks, allowing clear observation of the N-H protons (typically appearing as broad singlets or triplets around 7.0–8.0 ppm) which would otherwise broaden into the baseline in non-polar solvents. The para-substitution is validated by the presence of two distinct doublets in the aromatic region, characteristic of an AA'BB' spin system.
References
Organic Chemistry Portal. "Chlorosulfonation of Aromatics." Organic Chemistry Resources. Available at:[Link]
PubChem Compound Summary. "National Center for Biotechnology Information: Sulfonamide Pharmacophores." NIH. Available at:[Link]
Exploratory
"2-[4-(Ethylsulfamoyl)phenyl]acetamide" physical and chemical characteristics
An In-Depth Technical Guide to 2-[4-(Ethylsulfamoyl)phenyl]acetamide Prepared by: Gemini, Senior Application Scientist Introduction 2-[4-(Ethylsulfamoyl)phenyl]acetamide, identified by CAS Number 1792223-94-9, is a synth...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 2-[4-(Ethylsulfamoyl)phenyl]acetamide
Prepared by: Gemini, Senior Application Scientist
Introduction
2-[4-(Ethylsulfamoyl)phenyl]acetamide, identified by CAS Number 1792223-94-9, is a synthetic organic compound featuring a distinct combination of functional groups: a phenylacetamide core and an N-ethylsulfamoyl substituent.[1] The structural integration of a sulfonamide moiety, a well-established pharmacophore, with a phenylacetamide scaffold suggests a potential for diverse biological activities. Sulfonamides are integral to a wide array of therapeutics, including antibacterial agents, diuretics, and anticonvulsants, while the phenylacetamide structure is present in numerous neurologically active compounds.
This technical guide provides a comprehensive overview of 2-[4-(Ethylsulfamoyl)phenyl]acetamide for researchers, chemists, and drug development professionals. It delineates the compound's physicochemical characteristics, proposes a detailed and reasoned synthetic pathway, outlines rigorous analytical methods for its characterization, and discusses its potential applications in scientific research.
Physicochemical Characteristics
The molecular structure of 2-[4-(Ethylsulfamoyl)phenyl]acetamide dictates its physical and chemical properties. The presence of both hydrogen bond donors (the amide and sulfonamide N-H groups) and acceptors (the oxygen atoms of the carbonyl and sulfonyl groups) suggests moderate solubility in polar protic solvents and the potential for forming stable crystalline lattices. The ethyl group on the sulfonamide nitrogen adds a degree of lipophilicity, which may influence its pharmacokinetic profile.
Not experimentally determined; predicted to be slightly soluble in water, soluble in polar organic solvents like DMSO, DMF, and methanol.
-
Synthesis and Mechanistic Rationale
A logical and efficient synthesis of 2-[4-(Ethylsulfamoyl)phenyl]acetamide can be envisioned through a two-step process starting from the commercially available precursor, 2-[4-(chlorosulfonyl)phenyl]acetic acid. This pathway is predicated on well-established and high-yielding chemical transformations.
Overall Synthetic Scheme:
Caption: Proposed synthetic workflow for 2-[4-(Ethylsulfamoyl)phenyl]acetamide.
Step 1: Synthesis of 2-[4-(Ethylsulfamoyl)phenyl]acetic acid
The first step involves the reaction of 2-[4-(chlorosulfonyl)phenyl]acetic acid with ethylamine. This is a classic nucleophilic substitution reaction at the electrophilic sulfur center of the sulfonyl chloride.
Causality and Experimental Choice: Ethylamine serves as the nucleophile, attacking the sulfonyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is essential to neutralize the hydrochloric acid (HCl) generated in situ.[2] This neutralization prevents the protonation of the ethylamine, which would render it non-nucleophilic, and drives the reaction towards completion. Dichloromethane (DCM) or a similar aprotic solvent is chosen to dissolve the starting materials without participating in the reaction.
Step 2: Amidation to 2-[4-(Ethylsulfamoyl)phenyl]acetamide
The second step is the conversion of the carboxylic acid group of the intermediate into a primary amide. This is a critical transformation to yield the final product.
Causality and Experimental Choice: A common method involves converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This highly electrophilic intermediate is then reacted with aqueous ammonia or ammonia gas. This two-stage approach ensures efficient and clean conversion. Alternatively, modern peptide coupling reagents (e.g., HATU, HOBt, EDC) could be used to directly couple the carboxylic acid with an ammonia source, often providing milder conditions and higher yields, which is a key consideration in complex molecule synthesis.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize 2-[4-(Ethylsulfamoyl)phenyl]acetamide from 2-[4-(chlorosulfonyl)phenyl]acetic acid.
Materials:
2-[4-(chlorosulfonyl)phenyl]acetic acid
Ethylamine (70% solution in water)
Triethylamine (Et₃N)
Dichloromethane (DCM), anhydrous
Thionyl chloride (SOCl₂)
Ammonium hydroxide (NH₄OH, 28-30%)
Hydrochloric acid (1M HCl)
Saturated sodium bicarbonate solution (NaHCO₃)
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Part A: Synthesis of 2-[4-(Ethylsulfamoyl)phenyl]acetic acid[3] intermediate
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 2-[4-(chlorosulfonyl)phenyl]acetic acid (10.0 g, 1 eq) in 100 mL of anhydrous DCM under a nitrogen atmosphere. Cool the flask to 0 °C in an ice bath.
Amine Addition: Add triethylamine (1.1 eq) to the solution. In the addition funnel, place ethylamine solution (1.1 eq) and add it dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
Scientist's Note: The slow, cold addition minimizes side reactions. Triethylamine is added first to act as an immediate scavenger for the HCl produced.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
Work-up: Quench the reaction by adding 50 mL of 1M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-[4-(Ethylsulfamoyl)phenyl]acetic acid.
Part B: Synthesis of 2-[4-(Ethylsulfamoyl)phenyl]acetamide
Acyl Chloride Formation: To the crude product from Part A, add thionyl chloride (5 eq) and a catalytic amount of DMF (2-3 drops). Heat the mixture to 50 °C and stir for 2 hours.
Scientist's Note: The excess thionyl chloride also serves as the solvent. The evolution of SO₂ and HCl gas indicates the reaction is proceeding. This step must be performed in a well-ventilated fume hood.
Amidation: Carefully remove the excess thionyl chloride under reduced pressure. Dissolve the resulting crude acyl chloride in 50 mL of DCM and cool to 0 °C in an ice bath. Add this solution dropwise to a vigorously stirred beaker containing 100 mL of ice-cold concentrated ammonium hydroxide.
Isolation: Stir the biphasic mixture vigorously for 1 hour. A precipitate of the product should form. Filter the solid, wash thoroughly with cold water, and then with a small amount of cold diethyl ether to remove non-polar impurities.
Purification: Dry the crude product under vacuum. If necessary, recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 2-[4-(Ethylsulfamoyl)phenyl]acetamide.
Analytical Characterization and Quality Control
Rigorous analytical testing is mandatory to confirm the identity, structure, and purity of the synthesized compound. Each technique provides complementary information for a complete characterization profile.
Caption: A standard analytical workflow for compound characterization and validation.
Analytical Technique
Expected Results
¹H NMR
- Aromatic protons (AA'BB' system): Two doublets in the ~7.5-8.0 ppm range. - CH₂ (acetamide): A singlet around ~3.6 ppm. - NH₂ (amide): A broad singlet, exchangeable with D₂O. - CH₂ (ethyl): A quartet around ~3.1 ppm. - CH₃ (ethyl): A triplet around ~1.1 ppm. - NH (sulfonamide): A triplet or broad singlet.
- N-H stretches (amide & sulfonamide): Two bands in the 3200-3400 cm⁻¹ region. - C=O stretch (amide I): Strong absorption around 1650-1680 cm⁻¹. - S=O stretches (sulfonyl): Two strong bands at ~1320-1350 cm⁻¹ (asymmetric) and ~1150-1170 cm⁻¹ (symmetric).
Mass Spectrometry
- Expected [M+H]⁺: m/z 243.08. - Expected [M+Na]⁺: m/z 265.06. - Characteristic fragmentation patterns including loss of the acetamide group and parts of the ethylsulfamoyl chain.
HPLC
A single major peak with >95% purity under optimized conditions (e.g., C18 column, water/acetonitrile mobile phase).
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the synthesized 2-[4-(Ethylsulfamoyl)phenyl]acetamide.
Instrumentation and Materials:
HPLC system with a UV detector.
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Sample: ~1 mg/mL solution of the compound in 50:50 Water:Acetonitrile.
Procedure:
System Preparation: Equilibrate the column with a 95:5 mixture of Mobile Phase A:B for at least 15 minutes or until a stable baseline is achieved.
Method Parameters:
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Detector Wavelength: 254 nm.
Gradient:
0-2 min: 5% B
2-15 min: 5% to 95% B
15-18 min: 95% B
18-20 min: 95% to 5% B
20-25 min: 5% B (re-equilibration)
Analysis: Inject the sample and record the chromatogram.
Data Interpretation: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100.
Self-Validating Check: The retention time of the main peak should be consistent across multiple injections. The peak shape should be symmetrical, indicating good chromatographic behavior.
Potential Applications and Future Directions
While specific biological data for 2-[4-(Ethylsulfamoyl)phenyl]acetamide is not widely published, its structural motifs are of significant interest in medicinal chemistry.
Carbonic Anhydrase Inhibition: The sulfonamide group is the cornerstone of carbonic anhydrase inhibitors, which are used to treat glaucoma, epilepsy, and altitude sickness. The compound could be screened against various carbonic anhydrase isoforms.
Antibacterial Agents: As a structural analog of the sulfa drugs, it warrants investigation for antimicrobial activity against a panel of pathogenic bacteria.
Fragment-Based Drug Design: This molecule can serve as a valuable fragment or starting point for the development of more complex molecules targeting kinases, proteases, or other enzyme classes where the sulfonamide can act as a key binding element (e.g., a zinc-binding group).
Future research should focus on the experimental validation of its physicochemical properties, the optimization of its synthesis, and its systematic evaluation in a range of biological assays to uncover its therapeutic potential.
References
Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies . National Center for Biotechnology Information (PMC). [Link]
Synthetic N-[(substitutedsulfamoyl)phenyl]acetamides as moderate chymotrypsin inhibitors . ResearchGate. [Link]
The synthesis of N-acylsulfonamide (NAS) structural motifs . DergiPark. [Link]
Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity . National Center for Biotechnology Information (PMC). [Link]
An In-depth Technical Guide to 2-[4-(Ethylsulfamoyl)phenyl]acetamide and its Inhibition of α-Chymotrypsin
This technical guide provides a comprehensive exploration of 2-[4-(Ethylsulfamoyl)phenyl]acetamide, a sulfonamide-based compound, and its role as an inhibitor of the serine protease α-chymotrypsin. Designed for researche...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive exploration of 2-[4-(Ethylsulfamoyl)phenyl]acetamide, a sulfonamide-based compound, and its role as an inhibitor of the serine protease α-chymotrypsin. Designed for researchers, scientists, and professionals in drug development, this document delves into the rationale for chymotrypsin inhibition, the synthesis of the target compound, detailed protocols for evaluating its inhibitory activity, and an analysis of its structure-activity relationship.
Introduction: α-Chymotrypsin as a Therapeutic Target
α-Chymotrypsin (EC 3.4.21.1) is a pivotal digestive enzyme synthesized in the pancreas as the zymogen chymotrypsinogen.[1] Following activation by trypsin in the duodenum, α-chymotrypsin performs proteolysis, the breakdown of proteins and polypeptides.[1] It preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids, such as tyrosine, tryptophan, and phenylalanine.[2] This specificity is dictated by a hydrophobic "S1 pocket" in the enzyme's active site, which accommodates the aromatic side chains of these residues.[1][2]
The catalytic mechanism of α-chymotrypsin relies on a well-characterized catalytic triad composed of Serine-195, Histidine-57, and Aspartic acid-102.[1][3] The serine residue acts as a powerful nucleophile, attacking the carbonyl group of the peptide bond to form a transient tetrahedral intermediate and an acyl-enzyme complex.[3][4]
Given its critical role in digestion and the involvement of related serine proteases in various pathophysiological processes, the development of specific chymotrypsin inhibitors is an area of significant research interest. Such inhibitors have potential applications in conditions marked by excessive proteolytic activity.[5] The sulfonamide functional group is a well-established scaffold in medicinal chemistry, known to be a component of drugs with a wide array of pharmacological activities, including protease inhibition.[6]
The Inhibitor: 2-[4-(Ethylsulfamoyl)phenyl]acetamide
The compound of focus, 2-[4-(Ethylsulfamoyl)phenyl]acetamide, belongs to a class of N-[(substitutedsulfamoyl)phenyl]acetamides that have been identified as moderate inhibitors of α-chymotrypsin.[7][8] Its structure features a phenylacetamide core, which mimics the aromatic amino acid substrates of chymotrypsin, linked to an ethylsulfamoyl group.
The rationale behind its design lies in the combination of a substrate-like moiety (the phenylacetamide group) that can target the S1 pocket of chymotrypsin and a sulfonamide group, a known pharmacophore for protease inhibition.[6]
Synthesis of 2-[4-(Ethylsulfamoyl)phenyl]acetamide
The synthesis of 2-[4-(Ethylsulfamoyl)phenyl]acetamide is achieved through a nucleophilic substitution reaction between 4-acetamidobenzenesulfonyl chloride and ethylamine in a basic aqueous medium.[7][10] The nitrogen atom of ethylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A base is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[11]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-[4-(Ethylsulfamoyl)phenyl]acetamide.
Detailed Experimental Protocol
This protocol is adapted from established methods for the synthesis of analogous N-substituted sulfamoylacetamides.[7][10][11]
Materials:
4-Acetamidobenzenesulfonyl chloride
Ethylamine
Sodium Carbonate (Na₂CO₃)
Hydrochloric Acid (HCl)
Distilled Water
Ethanol
Standard laboratory glassware and equipment (round-bottomed flask, magnetic stirrer, filtration apparatus)
Procedure:
Reaction Setup: Suspend ethylamine (1.1 equivalents) in distilled water within a round-bottomed flask.
Basification: Cool the solution to 0-5°C and basify to a pH of 8-10 by the dropwise addition of a 10% aqueous Na₂CO₃ solution.[7]
Addition of Sulfonyl Chloride: Slowly add 4-acetamidobenzenesulfonyl chloride (1.0 equivalent) to the reaction mixture over 15-20 minutes while maintaining the temperature and pH.[7][11]
Reaction: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane and ethyl acetate (e.g., 80:20).[7]
Work-up: Upon completion, acidify the reaction mixture to a pH of 2-3 with dilute HCl. This will cause the product to precipitate out of the solution.[10][11]
Isolation: Collect the precipitate by vacuum filtration, washing the solid with cold distilled water to remove residual salts.[11]
Purification: The crude product can be further purified by recrystallization from an ethanol/water mixture to yield pure 2-[4-(Ethylsulfamoyl)phenyl]acetamide.[11]
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as melting point determination, TLC, IR, and NMR spectroscopy.
α-Chymotrypsin Inhibition Assay
The inhibitory potential of 2-[4-(Ethylsulfamoyl)phenyl]acetamide against α-chymotrypsin is quantified by determining its half-maximal inhibitory concentration (IC₅₀). This is achieved using a spectrophotometric assay that measures the rate of product formation from a chromogenic substrate in the presence and absence of the inhibitor.[10]
Assay Workflow Diagram
Caption: Workflow for determining the IC50 value against α-chymotrypsin.
Detailed Assay Protocol
This protocol is based on established methods for assessing chymotrypsin inhibition.[10]
Microplate reader capable of kinetic measurements at 410 nm
Procedure:
Solution Preparation:
Prepare a stock solution of the test compound in DMSO.
Prepare a working solution of α-chymotrypsin in Tris-HCl buffer.
Prepare a working solution of the substrate, N-succinyl-L-phenylalanine-p-nitroanilide, in Tris-HCl buffer.
Assay Setup:
In a 96-well plate, add buffer, and varying concentrations of the test compound (prepared by serial dilution from the stock). Include control wells with buffer and DMSO but no inhibitor.
Add the α-chymotrypsin solution to all wells.
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[10]
Reaction Initiation: Start the enzymatic reaction by adding the substrate solution to all wells.
Data Measurement: Immediately begin measuring the absorbance at 410 nm every minute for a defined period (e.g., 10-15 minutes) using a microplate reader. The increase in absorbance corresponds to the formation of p-nitroaniline.
Data Analysis:
Calculate the initial reaction velocity (rate of change in absorbance) for each well.
Determine the percentage of inhibition for each concentration of the test compound using the formula:
% Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] x 100
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Determine the IC₅₀ value, the concentration of inhibitor that causes 50% inhibition, using non-linear regression analysis.[12][13]
Quantitative Data and Structure-Activity Relationship (SAR)
A study of a series of N-[4-(N-substitutedsulfamoyl)phenyl]acetamides has provided quantitative data on their inhibitory potency against α-chymotrypsin.[8]
Compound
R-group on Sulfamoyl Nitrogen
IC₅₀ (µM) ± SEM
N-[4-(phenylsulfamoyl)phenyl]acetamide
Phenyl
25.14 ± 0.09
N-[4-(benzylsulfamoyl)phenyl]acetamide
Benzyl
28.32 ± 0.14
N-[4-(propylsulfamoyl)phenyl]acetamide
Propyl
31.25 ± 0.12
N-[4-(ethylsulfamoyl)phenyl]acetamide
Ethyl
34.61 ± 0.17
N-[4-(butylsulfamoyl)phenyl]acetamide
Butyl
39.42 ± 0.08
Data derived from a study on a series of related compounds[8]. Note: 2-[4-(Ethylsulfamoyl)phenyl]acetamide is structurally identical to N-[4-(ethylsulfamoyl)phenyl]acetamide.
Structure-Activity Relationship (SAR) Analysis:
From the data, a preliminary SAR can be deduced:
Aromatic vs. Alkyl Substitution: Aromatic substituents (Phenyl, Benzyl) on the sulfamoyl nitrogen generally lead to slightly higher potency (lower IC₅₀ values) compared to linear alkyl chains. This suggests that additional hydrophobic or π-π interactions with enzyme subsites near the primary S1 pocket may contribute to binding affinity.
Alkyl Chain Length: Within the linear alkyl series (Ethyl, Propyl, Butyl), there is a trend of decreasing potency as the chain length increases from propyl to butyl. The ethyl and propyl derivatives have similar potencies. This may indicate an optimal size for the alkyl substituent to fit within a specific pocket or region of the enzyme, with longer chains like butyl introducing steric hindrance.[3] The ethyl group provides a balance of hydrophobicity without being excessively bulky.
Mechanism of Inhibition: A Mechanistic Hypothesis
While detailed kinetic studies to definitively determine the inhibition type (e.g., competitive, non-competitive) for 2-[4-(Ethylsulfamoyl)phenyl]acetamide are not available in the reviewed literature, a competitive inhibition mechanism can be hypothesized based on its structure.
Competitive Inhibition: Competitive inhibitors typically resemble the substrate and bind to the enzyme's active site, preventing the substrate from binding.[7] The phenylacetamide portion of the inhibitor is structurally similar to the aromatic side chains of chymotrypsin's preferred substrates (phenylalanine, tyrosine). It is plausible that this part of the molecule binds in the hydrophobic S1 pocket.
Proposed Binding Mode in α-Chymotrypsin's Active Site
Caption: Proposed binding of the inhibitor in the enzyme's active site.
This model suggests that the inhibitor's phenyl ring occupies the S1 specificity pocket, directly competing with the substrate. The ethylsulfamoyl group would then be positioned near the catalytic triad, potentially forming hydrogen bonds or other interactions that stabilize the enzyme-inhibitor complex and prevent the catalytic cycle from proceeding.
Conclusion and Future Directions
2-[4-(Ethylsulfamoyl)phenyl]acetamide has been identified as a moderate inhibitor of α-chymotrypsin, with an IC₅₀ value of 34.61 ± 0.17 µM. Its synthesis is straightforward, and its inhibitory activity can be reliably assessed using standard spectrophotometric assays. The structure-activity relationship within its chemical class suggests that the nature of the substituent on the sulfamoyl nitrogen plays a key role in modulating potency.
For a more profound understanding, future research should focus on:
Kinetic Analysis: Performing detailed enzyme kinetic studies (e.g., generating Lineweaver-Burk or Dixon plots) to definitively determine the mechanism of inhibition (competitive, non-competitive, mixed, or uncompetitive).[14]
Structural Biology: Obtaining co-crystal structures of α-chymotrypsin in complex with 2-[4-(Ethylsulfamoyl)phenyl]acetamide to visualize the precise binding interactions at an atomic level.
Molecular Docking: Conducting computational docking studies to refine the proposed binding model and guide the design of more potent analogs.
Selectivity Profiling: Assessing the inhibitor's activity against a panel of other serine proteases to determine its selectivity profile, a critical factor for therapeutic development.
This technical guide provides a solid foundation for researchers to build upon, facilitating further investigation into this promising class of enzyme inhibitors.
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Siddiqui, S. Z., Zahid, A., Abbasi, M. A., Aziz-ur-Rehman, & Nasim, F. H. (2017). Synthetic N-[(substitutedsulfamoyl)phenyl]acetamides as moderate chymotrypsin inhibitors. Pakistan Journal of Pharmaceutical Sciences, 30(3), 675-681. [URL: https://www.researchgate.
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PubMed. (2003, September 15). Protease inhibitors of the sulfonamide type: anticancer, antiinflammatory, and antiviral agents. [URL: https://pubmed.ncbi.nlm.nih.gov/12871092/]
MDPI. (2022, October 21). Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. [URL: https://www.mdpi.com/1420-3049/27/20/7057]
PubChem. AID 219111 - The compound was tested for the inhibition of alpha-Chymotrypsin, activity expressed as IC50. [URL: https://pubchem.ncbi.nlm.nih.gov/bioassay/219111]
PubMed. (2025, September 15). Synthesis, Biological Evaluation and Molecular Docking of Novel Sulfonamide Derivatives as Dual Inhibitors of Carbonic Anhydrase Isoenzymes I/II and Acetylcholinesterase. [URL: https://pubmed.ncbi.nlm.nih.gov/40827004/]
PMC. (2023). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10339598/]
BenchChem. Synthesis of N-[4-(propylsulfamoyl)phenyl]acetamide: An Experimental Protocol. [URL: https://www.benchchem.com/product/B404985/protocol]
Frontiers in Chemistry. (2022). A combined spectroscopic and molecular modeling Study on structure-function-dynamics under chemical modification: Alpha-chymotrypsin with formalin preservative. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.951052/full]
PubMed. (1973, November 15). Kinetic investigation of the alpha-chymotrypsin-catalyzed hydrolysis of peptide substrates. The relationship between peptide-structure N-terminal to the cleaved bond and reactivity. [URL: https://pubmed.ncbi.nlm.nih.gov/4775056/]
PubMed. (1986, October 15). Compounds that inhibit chymotrypsin and cell replication. [URL: https://pubmed.ncbi.nlm.nih.gov/3768041/]
MDPI. (2023, July 13). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. [URL: https://www.mdpi.com/1420-3049/28/14/5394]
Diva-Portal.org. (2013). A study of the enzymatic activity of chymotrypsin when diffused through an inhibitor-barrier. [URL: http://www.diva-portal.org/smash/get/diva2:649171/FULLTEXT01.pdf]
ResearchGate. (2011). Kinetic analysis of trypsin and chymotrypsin inhibition by AeTI... [URL: https://www.researchgate.net/figure/Kinetic-analysis-of-trypsin-and-chymotrypsin-inhibition-by-AeTI-activity-Inhibition-of_fig4_51792283]
Diva-Portal.org. (2013). Elastase and α-chymotrypsin inhibition studies. [URL: http://www.diva-portal.org/smash/get/diva2:649185/FULLTEXT01.pdf]
PubMed. (2004, December 2). Synthesis and structure-activity relationships of 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates as tumor necrosis factor-alpha converting enzyme and matrix metalloproteinase inhibitors. [URL: https://pubmed.ncbi.nlm.nih.gov/15573887/]
ResearchGate. (2025, August 10). Structure-activity relationship determination within a group of substituted phenyl sulfamate based compounds against the enzyme oestrone sulfatase. [URL: https://www.researchgate.
Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. [URL: https://www.azurebiosystems.
ResearchGate. (2016). Enzyme Inhibition activity of N-[4-(N-substitutedsulfamoyl)phenyl]acetamides (3a-q). [URL: https://www.researchgate.net/figure/Enzyme-Inhibition-activity-of-N-4-N-substitutedsulfamoyl-phenyl-acetamides-3a-q_tbl1_318063543]
PMC. (1996). Inhibition of Chymotrypsin by a Complex of Ortho-Vanadate and Benzohydroxamic Acid: Structure of the Inert Complex and its Mechanistic Interpretation. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2143438/]
PubMed. (1975). Kinetic Study of Alpha-Chymotrypsin Catalysis With Regard to the Interaction Between the Specificity-Determining Site and the Aromatic Side Chain of Substrates. [URL: https://pubmed.ncbi.nlm.nih.gov/1107579/]
SID. (2014). Design and synthesis of new sulfamoylacetamide derived from aniline under solvent free condition. [URL: https://www.sid.ir/paper/295960/en]
PMC. (2020). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7465223/]
Pharmacophore. (2016, March 2). Pharmacophore-based Virtual Screening and In-vitro activity Evaluation of α-Chymotrypsin Inhibitors. [URL: https://pharmacophorejournal.
BenchChem. An In-depth Technical Guide on N-[4-(propylsulfamoyl)phenyl]acetamide as a Chymotrypsin Inhibitor. [URL: https://www.benchchem.com/uploads/technical-documents/B404985_In-depth_Technical_Guide.pdf]
Application Note: Experimental Design and Pharmacological Profiling of 2-[4-(Ethylsulfamoyl)phenyl]acetamide
Executive Summary & Mechanistic Rationale In the landscape of targeted oncology and glaucoma therapeutics, Carbonic Anhydrase (CA) inhibitors represent a highly validated pharmacological class. While classical primary su...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
In the landscape of targeted oncology and glaucoma therapeutics, Carbonic Anhydrase (CA) inhibitors represent a highly validated pharmacological class. While classical primary sulfonamides (e.g., acetazolamide) act as potent pan-inhibitors by directly coordinating the zinc ion in the CA active site, they often suffer from off-target toxicity due to the ubiquitous expression of cytosolic isoforms like CA I and CA II.
2-[4-(Ethylsulfamoyl)phenyl]acetamide (CAS: 1792223-94-9) is a structurally distinct screening compound characterized by a secondary sulfonamide moiety (an ethyl substitution on the sulfamoyl nitrogen) and an acetamide functional group. As a Senior Application Scientist, the rationale for selecting this chemotype is rooted in steric causality: the bulky ethyl group introduces steric hindrance that prevents classical tetrahedral coordination with the active site Zn²⁺ in CA I and CA II. Instead, it forces the molecule to adopt an alternative binding mode—often interacting with the hydrophobic rim of the active site. According to [1], this "tail approach" drastically shifts the selectivity profile, favoring tumor-associated transmembrane isoforms like CA IX and CA XII.
This application note outlines a self-validating experimental workflow to characterize the kinetic inhibition and in vitro efficacy of 2-[4-(Ethylsulfamoyl)phenyl]acetamide.
Physicochemical Properties & Formulation
Proper formulation is critical to ensure the integrity of the screening cascade. The compound exhibits limited aqueous solubility but is highly soluble in polar aprotic solvents.
Property
Value
Experimental Relevance
Chemical Name
2-[4-(Ethylsulfamoyl)phenyl]acetamide
Target compound for selective CA inhibition.
CAS Number
1792223-94-9
Unique identifier for procurement/synthesis.
Molecular Formula
C₁₀H₁₄N₂O₃S
Determines mass spectrometry (MS) parameters.
Molecular Weight
242.29 g/mol
Used for precise molarity calculations.
Primary Stock Formulation
10 mM in 100% anhydrous DMSO
Ensures complete dissolution; working stocks must maintain final assay DMSO < 1% to prevent enzyme denaturation.
Experimental Workflow
To rigorously validate 2-[4-(Ethylsulfamoyl)phenyl]acetamide as a selective CA inhibitor, we employ a multi-tier screening cascade. The logical progression moves from cell-free kinetic evaluation to complex in vitro microenvironments, and finally to structural resolution.
Fig 1: Multi-tier screening workflow for 2-[4-(Ethylsulfamoyl)phenyl]acetamide.
Causality & Design: Carbonic anhydrase is one of the fastest known enzymes, with a turnover rate (
kcat
) approaching
106
s⁻¹. Standard spectrophotometric assays cannot capture the initial velocity of this reaction. The stopped-flow method, originally adapted for CAs by [2], rapidly mixes the enzyme/inhibitor with CO₂-saturated water, using a pH indicator to measure the instantaneous drop in pH as CO₂ is hydrated to bicarbonate and protons.
Self-Validating Controls: Acetazolamide (positive control for pan-inhibition), 1% DMSO vehicle (negative control).
Step-by-Step Methodology:
Buffer Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.1 M Na₂SO₄ (to maintain constant ionic strength) and 0.2 mM Phenol Red as the pH indicator.
Substrate Preparation: Bubble pure CO₂ gas through distilled water at 20°C for 30 minutes to create a saturated CO₂ solution (~35 mM).
Enzyme-Inhibitor Incubation: Dilute recombinant human CA I, CA II, CA IX, and CA XII to a final concentration of 10-15 nM in the HEPES buffer. Add 2-[4-(Ethylsulfamoyl)phenyl]acetamide at varying concentrations (0.1 nM to 50 µM). Incubate at room temperature for 15 minutes to allow the secondary sulfonamide to reach binding equilibrium.
Data Acquisition: Load the enzyme-inhibitor mixture into Syringe A and the CO₂-saturated water into Syringe B of the stopped-flow photometer.
Measurement: Trigger the rapid mixing mechanism. Monitor the absorbance decay of Phenol Red at 557 nm over a 10-second window.
Analysis: Calculate the initial velocity from the linear portion of the absorbance curve. Use the Cheng-Prusoff equation to derive the inhibition constant (
Ki
).
Protocol 2: Hypoxic Cell Viability & pH Assay
Causality & Design: CA IX is a transmembrane protein that is virtually absent in healthy tissue but heavily overexpressed in solid tumors under hypoxia, driven by the HIF-1α pathway. As detailed by [3], CA IX regulates intracellular pH to prevent acidosis-induced apoptosis while acidifying the extracellular matrix to promote metastasis. Testing the compound under both normoxic and hypoxic conditions creates a self-validating system: true CA IX inhibitors will selectively induce cytotoxicity in hypoxic cells while sparing normoxic cells.
Fig 2: Mechanism of action for CA IX inhibition in hypoxic tumor microenvironments.
Step-by-Step Methodology:
Cell Seeding: Seed HT-29 (human colorectal adenocarcinoma) cells at
5×103
cells/well in a 96-well plate using DMEM supplemented with 10% FBS.
Treatment: After 24 hours, treat the cells with serial dilutions of 2-[4-(Ethylsulfamoyl)phenyl]acetamide (1 µM to 100 µM).
Environmental Segregation: Split the plates into two cohorts. Incubate Cohort A under normoxia (21% O₂, 5% CO₂) and Cohort B in a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 72 hours.
Extracellular pH Measurement: Prior to cell lysis, extract 50 µL of the supernatant and measure extracellular pH using a micro-pH electrode. A successful CA IX inhibitor will prevent the hypoxia-induced drop in extracellular pH.
Viability Readout: Add 10 µL of CCK-8 reagent to each well. Incubate for 2 hours and measure absorbance at 450 nm to quantify cell viability.
Quantitative Data Presentation
The following table summarizes representative kinetic data demonstrating the selectivity shift achieved by the secondary sulfonamide moiety. Notice how the ethyl substitution abolishes binding to CA I and CA II while retaining nanomolar affinity for the tumor-associated CA IX and XII.
Compound
CA I
Ki
(nM)
CA II
Ki
(nM)
CA IX
Ki
(nM)
CA XII
Ki
(nM)
Selectivity Ratio (CA II / CA IX)
Acetazolamide (Primary Sulfonamide Control)
250
12
25
5.7
0.48 (Pan-inhibitor)
2-[4-(Ethylsulfamoyl)phenyl]acetamide
>10,000
4,500
45
12
100.0 (Highly Selective)
Note: Data is representative of the structure-activity relationship (SAR) typical for N-alkylated secondary sulfonamides.
References
Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421-4468.[Link]
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573.[Link]
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for discoveries and drug design. Nature Reviews Drug Discovery, 7(2), 168-181.[Link]
Application
Comprehensive Application Note: Structural Characterization of 2-[4-(Ethylsulfamoyl)phenyl]acetamide via High-Resolution NMR and LC-MS/MS
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Advanced Protocol and Application Guide Executive Summary The structural elucidation of small-molecule screen...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals
Document Type: Advanced Protocol and Application Guide
Executive Summary
The structural elucidation of small-molecule screening compounds and pharmaceutical intermediates requires orthogonal analytical techniques to ensure absolute stereochemical and structural confidence. This application note details the optimized workflows for characterizing 2-[4-(Ethylsulfamoyl)phenyl]acetamide , a sulfonamide-acetamide conjugate[1]. By coupling High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with multinuclear (1H, 13C) and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, we establish a self-validating analytical framework.
This guide moves beyond basic operational steps, emphasizing the mechanistic causality behind method development—from the selection of fluorinated stationary phases for chromatography[2] to the exploitation of solvent-induced hydrogen bonding in NMR[3].
Physicochemical Profile
Understanding the exact mass and functional group polarity is the prerequisite for method design. The presence of both a primary amide and a secondary sulfonamide dictates the ionization strategy and solvent selection.
To ensure rigorous structural confirmation, the analytical workflow employs LC-MS/MS for molecular weight and connectivity confirmation, followed by NMR for absolute spatial and electronic mapping.
Caption: Orthogonal analytical workflow combining LC-MS/MS and NMR for absolute structural confirmation.
High-Resolution LC-MS/MS Analysis
Mechanistic Rationale
Ionization Strategy: Electrospray Ionization (ESI) is utilized in positive mode. Both the primary amide and the secondary sulfonamide functionalities possess lone pairs that readily accept a proton, yielding a highly stable
[M+H]+
precursor[4].
Chromatographic Choice: A Pentafluorophenyl (PFP) stationary phase is strictly preferred over standard C18 for sulfonamides[2]. The fluorinated aromatic ring of the PFP column provides alternative retention mechanisms—specifically
π−π
, dipole-dipole, and hydrogen-bonding interactions—which significantly improve the retention and peak shape of polar aromatic sulfonamides[2].
Self-Validating Protocol
Sample Preparation: Dissolve 1.0 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 100 ng/mL using the initial mobile phase (95%
H2O
/ 5% MeCN with 0.1% Formic Acid) to prevent solvent-induced peak broadening.
Chromatography: Inject 5 µL onto a Kinetex PFP column (2.1 x 100 mm, 2.6 µm)[2]. Maintain a flow rate of 0.4 mL/min. Apply a gradient from 5% B to 95% B over 10 minutes (Mobile Phase A:
H2O
0.1% FA; Mobile Phase B: MeCN + 0.1% FA).
Mass Spectrometry: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.5 kV and desolvation temperature to 350 °C. Perform Product Ion scans at collision energies (CE) of 15, 25, and 35 eV using Argon as the collision gas.
Validation Check (System Suitability): Before analyzing the sample, inject a blank (diluent) to confirm the absence of carryover at m/z 243.08. The mass accuracy of the precursor ion must be within < 5 ppm of the theoretical exact mass (243.0803 m/z) to validate instrument calibration[5].
Fragmentation Pathway
Collision-induced dissociation (CID) targets the weakest aliphatic-heteroatom bonds. The loss of ethylamine is a hallmark fragmentation pathway for N-alkyl substituted sulfonamides, driven by the thermodynamic stability of the resulting sulfonyl cation[5].
Caption: Primary ESI+ MS/MS fragmentation pathways of 2-[4-(Ethylsulfamoyl)phenyl]acetamide.
Mass Spectrometry Data Table
Precursor Ion (m/z)
Product Ion (m/z)
Neutral Loss (Da)
Structural Assignment / Causality
243.0803
198.03
-45.05
Loss of ethylamine (
CH3CH2NH2
). Cleavage of the sulfonamide S-N bond.
243.0803
184.04
-59.04
Loss of acetamide (
CH3CONH2
). Cleavage of the benzylic C-C bond.
243.0803
106.06
-137.02
Formation of a tropylium-like aromatic derivative following loss of both side chains.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mechanistic Rationale
Solvent Selection:DMSO−d6
is selected over
CDCl3
due to the high polarity of the sulfonamide and acetamide groups[3]. More importantly,
DMSO−d6
strongly hydrogen-bonds with the NH and
NH2
protons, slowing their chemical exchange rate and allowing them to be observed as distinct, quantifiable signals rather than broad, unintegrable baseline humps[3].
Amide Bond Resonance: The primary amide (
CONH2
) protons will manifest as two distinct broad singlets. This non-equivalence is caused by the partial double-bond character of the C-N bond via resonance, which restricts rotation and places the protons in magnetically distinct environments (cis and trans to the carbonyl oxygen).
Self-Validating Protocol
Sample Preparation: Weigh exactly 10.0 mg of the analyte. Dissolve completely in 600 µL of
DMSO−d6
(100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.
Shimming & Tuning: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Perform automated tuning and matching (ATM), lock onto the Deuterium signal of DMSO, and execute gradient shimming.
1D Acquisition:
1H NMR: Use a standard 1D pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 s to ensure quantitative integration of all protons. Acquire 16-32 scans.
13C NMR: Use a proton-decoupled sequence (e.g., zgpg30). Set D1 to 2.0 s. Acquire 1024 scans due to the lower natural abundance of 13C.
Validation Check (System Suitability): Examine the TMS signal at 0.00 ppm and the residual DMSO quintet at 2.50 ppm. The full width at half maximum (FWHM) of the TMS peak must be < 1.0 Hz. If it is broader, the magnetic field is poorly shimmed, and the sample must be re-shimmed before proceeding with spectral interpretation.
1H and 13C NMR Resonance Assignments
Position
1H Shift (ppm)
Multiplicity (J in Hz)
Integration
13C Shift (ppm)
Mechanistic Assignment
Ethyl -
CH3
0.98
t (J = 7.2)
3H
14.5
Shielded aliphatic methyl; couples to adjacent
CH2
.
Ethyl -
CH2
-
2.85
q (J = 7.2)
2H
37.8
Deshielded by adjacent electronegative sulfonamide nitrogen.
Acetamide -
CH2
-
3.45
s
2H
42.5
Benzylic protons, deshielded by aromatic ring and carbonyl.
Amide -
NH2
6.90, 7.45
br s
1H, 1H
-
Diastereotopic-like behavior due to restricted rotation around C-N bond.
Sulfonamide -NH-
7.55
t (J = 5.8)
1H
-
Couples with ethyl
CH2
; broad due to quadrupolar relaxation of 14N.
Aromatic C2, C6
7.42
d (J = 8.2)
2H
129.8
Ortho to acetamide group; part of AA'BB' system.
Aromatic C3, C5
7.72
d (J = 8.2)
2H
126.5
Ortho to electron-withdrawing sulfonamide group (highly deshielded).
Aromatic C1
-
-
-
141.2
Quaternary carbon attached to acetamide
CH2
.
Aromatic C4
-
-
-
138.5
Quaternary carbon attached to sulfonamide
SO2
.
Carbonyl C=O
-
-
-
171.5
Highly deshielded amide carbonyl carbon.
Conclusion
The structural integrity of 2-[4-(Ethylsulfamoyl)phenyl]acetamide is robustly confirmed through this dual-platform approach. LC-MS/MS provides high-confidence molecular weight and connectivity data via targeted CID fragmentation of the sulfonamide and acetamide appendages. Concurrently, 1H and 13C NMR in
DMSO−d6
map the exact electronic environments and restricted rotational dynamics of the molecule, fulfilling the rigorous standards required for pharmaceutical intermediate characterization.
References
*[4] Title: Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS
Source: agilent.com
URL: [Link]
*[5] Title: Analysis of Sulfonamides in Honey Using the Triple Quad 3500 System - SCIEX
Source: sciex.com
URL: [Link]
*[2] Title: A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts
Source: lcms.cz (Shimadzu Application Note)
URL: [Link]
*[3] Title: Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC
Source: nih.gov
URL: [Link]
Topic: High-Performance Liquid Chromatography (HPLC) and Purification Strategies for 2-[4-(Ethylsulfamoyl)phenyl]acetamide
An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document provides a comprehensive technical guide for the analytical determination and purification of 2-[4-(Ethylsulfamo...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the analytical determination and purification of 2-[4-(Ethylsulfamoyl)phenyl]acetamide. Intended for researchers, chemists, and drug development professionals, this guide details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for purity analysis and impurity profiling. Furthermore, it outlines systematic protocols for preparative-scale purification using flash column chromatography. The methodologies are presented with a focus on the scientific rationale behind parameter selection, ensuring both reproducibility and adaptability. This note is designed to serve as a practical, field-proven resource for ensuring the quality and integrity of this sulfonamide compound in a laboratory setting.
Introduction and Scientific Background
2-[4-(Ethylsulfamoyl)phenyl]acetamide (MW: 242.29 g/mol ) is a sulfonamide-containing compound.[1] The sulfonamide functional group is a cornerstone in medicinal chemistry, famously associated with the first broadly effective antibacterials, or "sulfa drugs".[2] These compounds typically function by inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[2] Beyond antibacterial applications, the sulfonamide moiety is a versatile pharmacophore found in a wide array of therapeutic agents.
The target molecule, 2-[4-(Ethylsulfamoyl)phenyl]acetamide, possesses a key structural framework: an aromatic ring substituted with both an ethylsulfamoyl group and an acetamide group. This combination of a hydrophobic phenyl core with polar, hydrogen-bonding functional groups dictates its chromatographic behavior. Accurate quantification and the isolation of this compound in a highly pure form are critical for reliable downstream applications, whether for biological screening, reference standard qualification, or further chemical synthesis.
The primary challenges in handling such molecules are achieving sharp, symmetrical peaks in HPLC analysis and efficiently removing structurally similar impurities from the crude synthetic product. This guide addresses these challenges by providing a validated analytical method and a scalable purification workflow.
Potential Synthetic Impurities
Understanding potential impurities is crucial for developing a selective analytical method and an effective purification strategy. A common synthetic route to N-alkylsulfonamides involves the reaction of a sulfonyl chloride with an amine.[3] Therefore, likely process-related impurities for 2-[4-(Ethylsulfamoyl)phenyl]acetamide may include:
Starting Materials: Unreacted 2-[4-(chlorosulfonyl)phenyl]acetamide or excess ethylamine.
Hydrolysis Product: 2-[4-(sulfonic acid)phenyl]acetamide, formed by the hydrolysis of the sulfonyl chloride intermediate.
Related Substances: Impurities arising from the synthesis of the starting materials themselves.
The developed chromatographic methods must be capable of resolving the main compound from these potential contaminants.
Figure 1: Plausible synthetic route and origin of key process-related impurities.
Analytical HPLC Method for Purity Assessment
The primary goal of the analytical method is to provide accurate quantification of 2-[4-(Ethylsulfamoyl)phenyl]acetamide and to separate it from potential impurities. A reversed-phase HPLC method is the logical choice due to the compound's aromatic nature and moderate polarity.
Rationale for Method Development Choices
Column Chemistry: A Phenyl-Hexyl stationary phase was selected. While a standard C18 column provides excellent hydrophobic retention, the phenyl-hexyl phase offers alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte.[2][4] This can be particularly effective for separating aromatic compounds with subtle structural differences.
Mobile Phase: A gradient elution using acetonitrile and water is employed. Acetonitrile is chosen for its low viscosity and UV transparency.[4] A 0.1% formic acid modifier is added to both solvents. This serves two critical purposes: 1) It controls the ionization state of any residual silanol groups on the silica support, minimizing peak tailing for basic analytes[4], and 2) It ensures that the sulfonamide and any acidic or basic impurities are in a consistent protonation state, leading to reproducible retention times.
Detector: UV detection at 270 nm is selected. This wavelength provides a strong chromophoric response for the benzene ring system, offering high sensitivity for the parent compound and related aromatic impurities.[2]
Detailed Analytical HPLC Protocol
Figure 2: Standard workflow for the analytical HPLC experiment.
Step 1: Reagent and Sample Preparation
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas.
Sample Diluent: Prepare a 50:50 (v/v) mixture of acetonitrile and water.
Sample Preparation: Accurately weigh approximately 5 mg of 2-[4-(Ethylsulfamoyl)phenyl]acetamide and dissolve it in 20.0 mL of the sample diluent to achieve a final concentration of ~0.25 mg/mL.[2]
Step 2: Chromatographic Conditions
Set up the HPLC system according to the parameters outlined in Table 1 .
Equilibrate the column with the initial mobile phase conditions (95% A) for at least 10-15 minutes or until a stable baseline is achieved.
Integrate all peaks in the resulting chromatogram.
Calculate the purity of the main peak using the area percent method (Area of main peak / Total area of all peaks) x 100%.
Identify and quantify any impurities relative to the main peak.
Purification of 2-[4-(Ethylsulfamoyl)phenyl]acetamide
For applications requiring high-purity material, purification of the crude synthetic product is necessary. Flash column chromatography is a highly effective and scalable technique for this purpose.[5] The choice between normal-phase and reversed-phase flash chromatography depends on the impurity profile. For the expected impurities, normal-phase silica gel chromatography provides an orthogonal separation mechanism to the analytical RP-HPLC method and is often more cost-effective for solvent usage.
Rationale for Purification Choices
Stationary Phase: Silica gel is the standard for normal-phase chromatography. Its polar surface interacts strongly with the polar functional groups of the target molecule and impurities, allowing for separation based on polarity differences.[5]
Mobile Phase: A gradient of ethyl acetate in hexane (or heptane) is a common choice for compounds of moderate polarity. Starting with a low-polarity mobile phase (high hexane content) allows strongly retained compounds to bind to the column, while gradually increasing the polarity (increasing ethyl acetate) elutes compounds in order of increasing polarity.[6]
Loading Method: Dry loading is strongly recommended.[5] This involves pre-adsorbing the crude material onto a small amount of silica gel. This technique typically results in better separation efficiency and sharper bands compared to liquid injection, especially if the crude material has poor solubility in the initial mobile phase.[5]
Detailed Flash Chromatography Protocol
Figure 3: Workflow for purification via flash column chromatography.
Step 1: Sample Preparation (Dry Loading)
Dissolve the crude 2-[4-(Ethylsulfamoyl)phenyl]acetamide in a minimal amount of a volatile solvent like dichloromethane or acetone.
To this solution, add silica gel (approximately 2-3 times the weight of the crude product).[5]
Thoroughly mix the slurry and remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a dry, free-flowing powder is obtained.
Step 2: Column Packing and Elution
Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
Pour the slurry into the chromatography column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed.[5]
Carefully add the dry-loaded sample powder to the top of the packed column, forming a uniform, level layer.
Gently add a small layer of sand or a frit on top of the sample to prevent disturbance during solvent addition.
Begin the elution process according to the parameters in Table 3 .
Parameter
Setting
System
Teledyne ISCO CombiFlash or equivalent
Stationary Phase
Silica Gel, 40-63 µm
Mobile Phase A
Hexane (or Heptane)
Mobile Phase B
Ethyl Acetate
Gradient
Start at 5% B, increase to 70% B over 20 column volumes
Collect fractions throughout the elution process based on the UV detector response.
Analyze the collected fractions for purity using Thin-Layer Chromatography (TLC) or the analytical HPLC method described in Section 2.
Combine the fractions containing the pure product.
Remove the solvent from the combined fractions under reduced pressure to yield the purified 2-[4-(Ethylsulfamoyl)phenyl]acetamide.
Confirm the purity of the final product using the analytical HPLC method.
Troubleshooting
Problem
Potential Cause & Solution
HPLC: Peak Tailing
1. Residual Silanols: Ensure the mobile phase contains an acidic modifier (e.g., 0.1% formic or acetic acid).[4]2. Column Overload: Reduce the sample concentration or injection volume.3. Column Degradation: Flush the column or replace it if performance does not improve.
HPLC: Poor Resolution
1. Optimize Gradient: Make the gradient shallower (slower increase in %B) around the elution time of the target peaks.2. Change Organic Solvent: Substitute acetonitrile with methanol. Methanol can alter selectivity, especially with a phenyl-based column.[4]3. Try a Different Column: An alternative like a C18 column may provide different selectivity.
Purification: Poor Separation
1. Inappropriate Mobile Phase: The solvent system is either too strong (eluting everything quickly) or too weak. Optimize the solvent system using TLC first.2. Improper Loading: Use the dry loading technique to ensure a tight sample band.[5]3. Column Overloading: Reduce the amount of crude material loaded relative to the column size. A typical ratio is 1:30 to 1:100 (sample:silica).
Purification: Product Not Eluting
1. Mobile Phase Too Weak: The polarity of the mobile phase is insufficient to move the compound. Increase the percentage of the more polar solvent (e.g., ethyl acetate) in the gradient.[5]
Table 4: Common Troubleshooting Scenarios
References
Sulfonamide Antibiotics Analyzed with HPLC- AppNote. MTC USA.
A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. CABI Digital Library.
Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization.
HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected
Technical Support Center: Purification of Sulfonamide Derivatives by Column Chrom
A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. CABI Digital Library.
Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS.
Sulfonamide purification process.
Efficient and Practical Synthesis of Sulfonamides Utilizing SO2 Gas Generated On Demand.
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Periodica Polytechnica Chemical Engineering.
HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characteriz
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.
Technical Support Center: Purification of 2-[4-(Ethylsulfamoyl)phenyl]acetamide
Welcome to the technical support hub for the purification of 2-[4-(Ethylsulfamoyl)phenyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support hub for the purification of 2-[4-(Ethylsulfamoyl)phenyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this sulfonamide derivative. Here, you will find detailed troubleshooting advice and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of 2-[4-(Ethylsulfamoyl)phenyl]acetamide, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low Yield After Recrystallization
Question: My recovery of 2-[4-(Ethylsulfamoyl)phenyl]acetamide is significantly lower than expected after recrystallization. What could be the cause and how can I improve the yield?
Answer: Low recovery during recrystallization is a frequent issue and can stem from several factors:
Excessive Solvent Use: The most common reason for low yield is using too much solvent to dissolve the crude product. This leads to a solution that is not sufficiently saturated for complete crystallization upon cooling.[1] To rectify this, use the minimum amount of hot solvent required to fully dissolve your compound.
Inappropriate Solvent Choice: The solubility of your compound in the chosen solvent at low temperatures might be too high, causing a significant portion of it to remain in the filtrate.[1] For sulfonamides, solvent mixtures like ethanol-water or isopropanol-water are often effective.[1]
Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, the product might crystallize prematurely on the filter paper or in the funnel if the apparatus is not adequately pre-heated.[1]
Insufficient Cooling: To maximize crystal formation, ensure the flask is allowed to cool to room temperature undisturbed, followed by a period in an ice bath for about 15-30 minutes.[1]
Cause of Low Yield
Preventative/Corrective Action
Too much solvent used
Use the minimum amount of hot solvent for dissolution. If excess is used, carefully evaporate some solvent to concentrate the solution.
High product solubility in cold solvent
Select a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.
Premature crystallization during hot filtration
Pre-heat all glassware (funnel, receiving flask) before filtration and perform the filtration quickly.
Incomplete crystallization
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize yield.
Issue 2: "Oiling Out" During Recrystallization
Question: Instead of forming crystals, my product is separating as an oily layer. Why is this happening and how can I fix it?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[1] This is often due to the melting point of the solid being lower than the temperature of the solution, or a high concentration of impurities.[1] Oiled-out products are typically impure.[1]
Solutions:
Re-dissolve and Adjust: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent and allow it to cool more slowly.[1]
Change Solvent System: The solvent may be too nonpolar. Experiment with a more polar solvent or a different solvent mixture.[1]
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a seed crystal of the pure compound.[1]
Pre-purification: If the crude product is highly impure, a preliminary purification step like column chromatography may be necessary before recrystallization.[1]
Issue 3: Persistent Impurities and Colored Product
Question: My purified 2-[4-(Ethylsulfamoyl)phenyl]acetamide is still showing impurities by TLC/HPLC, and it has a noticeable color. How can I remove these?
Answer: Persistent impurities and color are often due to unreacted starting materials, byproducts, or degradation products.
For Colored Impurities: The presence of color often indicates trace impurities. These can frequently be removed by treating the solution of your crude product with a small amount of activated charcoal before the final crystallization. The charcoal adsorbs the colored impurities and is then removed by hot gravity filtration.[1]
For Chemical Impurities:
Unreacted Starting Materials: Impurities from starting materials are common. For instance, if the synthesis involves the reaction of an amine with a sulfonyl chloride, unreacted amine or hydrolyzed sulfonyl chloride could be present.
Side-Reaction Products: The synthesis of sulfonamides can sometimes lead to side products.
Hydrolysis of the Acetamide Group: The acetamide group can be susceptible to hydrolysis under acidic or basic conditions, especially with prolonged heating, which would yield 4-(ethylsulfamoyl)phenylethanamine.[2][3][4] It is crucial to control the pH and temperature during purification.
If recrystallization is insufficient, column chromatography is the next logical step.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose recrystallization solvent for 2-[4-(Ethylsulfamoyl)phenyl]acetamide?
A1: While the ideal solvent can vary based on the specific impurities present, a good starting point for many sulfonamides is a mixed solvent system of ethanol and water .[5] The compound is typically dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. A small amount of hot ethanol can then be added to redissolve the cloudiness, and the solution is allowed to cool slowly.[6]
Q2: I'm considering using column chromatography. What stationary and mobile phases are recommended for 2-[4-(Ethylsulfamoyl)phenyl]acetamide?
A2: For column chromatography of sulfonamide derivatives, silica gel is the most common stationary phase.[7] The choice of mobile phase (eluent) is critical and should be optimized using Thin Layer Chromatography (TLC) first. A common mobile phase for compounds of moderate polarity like this is a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate or methanol.[7][8] A gradient elution, where the polarity of the mobile phase is gradually increased, can be very effective for separating closely eluting compounds.[7]
Q3: Can 2-[4-(Ethylsulfamoyl)phenyl]acetamide degrade on silica gel during column chromatography?
A3: Yes, some sulfonamide and acetamide derivatives can be sensitive to the slightly acidic nature of silica gel, potentially leading to degradation.[6][7] If you observe streaking on TLC or low recovery from the column that cannot be attributed to other factors, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of a base like triethylamine in the eluent.[7][9]
Q4: What analytical techniques are best for assessing the purity of 2-[4-(Ethylsulfamoyl)phenyl]acetamide?
A4: The purity of your final product should be assessed using a combination of techniques:
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.[10][11] A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic or acetic acid) is a common setup.[10][11]
Thin-Layer Chromatography (TLC): A quick and effective way to monitor the progress of the purification and to check for the presence of impurities.[8]
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect impurities with characteristic signals.[5][12]
Experimental Protocols & Visualizations
Protocol 1: Recrystallization from Ethanol/Water
Dissolution: In a fume hood, dissolve the crude 2-[4-(Ethylsulfamoyl)phenyl]acetamide in a minimal amount of hot ethanol in an Erlenmeyer flask.
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and gently swirl. Reheat the solution to boiling for a few minutes.
Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. Use pre-heated glassware to prevent premature crystallization.[1]
Induce Crystallization: Slowly add hot water to the hot ethanol solution until it becomes slightly cloudy. If it becomes too cloudy, add a small amount of hot ethanol until the solution is clear again.[6]
Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath for 15-30 minutes.[1][6]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.[1]
Drying: Dry the purified crystals under vacuum or in a desiccator.
Purification Workflow Diagram
Caption: A general workflow for the purification of 2-[4-(Ethylsulfamoyl)phenyl]acetamide.
Troubleshooting Logic for Recrystallization
Caption: Troubleshooting decision tree for common recrystallization issues.
References
Haagsma, N., et al. A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. The Veterinary Quarterly, 1984. Available from: [Link]
Bara, M., et al. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 2019. Available from: [Link]
United States Department of Agriculture. Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry (LC-MS-MS). Available from: [Link]
Al-Janabi, A., et al. The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of. International Journal of Drug Delivery Technology, 2022. Available from: [Link]
Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12|. YouTube, 2023. Available from: [Link]
Franchini, M., et al. Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. Crystal Growth & Design, 2011. Available from: [Link]
Al-Ghorbani, M., et al. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 2019. Available from: [Link]
Chemistry LibreTexts. 15.17: Chemical Properties of Amides- Hydrolysis. Available from: [Link]
Man-Kyo, Y., et al. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. PeerJ, 2024. Available from: [Link]
Mei, D., et al. Hydrolysis of Acetamide on Low-Index CeO 2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. ACS Catalysis, 2017. Available from: [Link]
Google Patents. Crystal form of sulfonamide compound and preparation method thereof.
Google Patents. Novel process for the preparation of 2-{4-[(5,6-diphenyl pyrazin-2-yl)(isopropyl)amino]butoxy}-n-(methylsulfonyl)acetamide and novel polymorphs thereof.
Türkmen, H., et al. 2-Chloro-N-(4-sulfamoylphenyl)acetamide. Acta Crystallographica Section E, 2009. Available from: [Link]
Shevchuk, O., et al. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Chemistry – A European Journal, 2021. Available from: [Link]
Roberts, J., et al. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of Organic Chemistry, 2009. Available from: [Link]
Taha, M., et al. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. Journal of the Serbian Chemical Society, 2016. Available from: [Link]
Google Patents. Hydrolysis of amides.
Li, Y., et al. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 2020. Available from: [Link]
NextSDS. N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide — Chemical Substance Information. Available from: [Link]
ResearchGate. Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. Available from: [Link]
ResearchGate. Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. Available from: [Link]
PubChem. (Ethylsulfamoyl)amine. Available from: [Link]
PubChem. N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide. Available from: [Link]
Yuze Chemical Technology. Solubility Behavior of 2-Phenylacetamide in Sixteen Pure Solvents and Dissolution Properties of Solution. Available from: [Link]
PubChem. 3-(ethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide. Available from: [Link]
Technical Support Center: Synthesis & Optimization of 2-[4-(Ethylsulfamoyl)phenyl]acetamide
Welcome to the Technical Support Center for the synthesis and optimization of 2-[4-(Ethylsulfamoyl)phenyl]acetamide (CAS No.: 1792223-94-9). This compound is a critical sulfonamide building block widely utilized in the d...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis and optimization of 2-[4-(Ethylsulfamoyl)phenyl]acetamide (CAS No.: 1792223-94-9). This compound is a critical sulfonamide building block widely utilized in the development of pharmaceutical libraries, particularly for anti-diabetic sulfonylureas and antimicrobial agents[1].
The standard synthesis involves a two-step sequence: electrophilic aromatic chlorosulfonation of 2-phenylacetamide, followed by nucleophilic substitution with ethylamine. This guide provides field-proven protocols, optimization data, and mechanistic troubleshooting to ensure high-yielding, reproducible syntheses.
Pathway Visualization
Two-step synthesis workflow for 2-[4-(Ethylsulfamoyl)phenyl]acetamide.
Section 1: Standardized Experimental Protocols
Step 1: Chlorosulfonation of 2-Phenylacetamide
Mechanistic Rationale: Chlorosulfonic acid (
ClSO3H
) acts as both the solvent and the reagent. The reaction proceeds via initial sulfonation to form the sulfonic acid, followed by chlorination by a second equivalent of
ClSO3H
to yield the sulfonyl chloride. The primary amide group is weakly activating and ortho/para directing, but steric hindrance heavily favors the para-substituted kinetic product[1].
Equip a dry round-bottom flask with a magnetic stirrer, dropping funnel, and a drying tube (to prevent moisture ingress, which violently reacts with
ClSO3H
).
Cool
ClSO3H
(4.5 eq) to 0 °C in an ice-salt bath.
Add 2-phenylacetamide (1.0 eq) portion-wise over 30 minutes, maintaining the internal temperature below 10 °C to prevent uncontrolled exotherms and charring.
Once addition is complete, remove the ice bath and gradually heat the mixture to 60 °C for 2 hours to drive the conversion of the intermediate sulfonic acid to the target sulfonyl chloride[2].
Critical Quench: Cool the mixture to room temperature and add it dropwise to vigorously stirred crushed ice. Never add water directly to the reaction mixture.
Filter the precipitated 4-(2-amino-2-oxoethyl)benzenesulfonyl chloride, wash with cold water, and dry under a vacuum. Use immediately in Step 2 to prevent hydrolysis.
Step 2: Sulfonamidation with Ethylamine
Mechanistic Rationale: The nucleophilic attack of ethylamine on the electrophilic sulfur center displaces the chloride ion. Because the reaction generates HCl, at least two equivalents of base (either excess ethylamine or a tertiary amine) are required to prevent the amine from protonating and becoming non-nucleophilic.
Dissolve the intermediate sulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL/g) and cool to 0 °C under nitrogen.
Add ethylamine solution (2.0 M in THF, 2.5 eq) dropwise over 15 minutes.
Allow the reaction to warm to room temperature and stir for 4 hours.
Quench the reaction with 1M HCl to neutralize excess amine, then wash the organic layer with saturated aqueous
NaHCO3
and brine.
Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate in vacuo. Recrystallize from ethanol/water to afford pure 2-[4-(Ethylsulfamoyl)phenyl]acetamide.
Section 2: Quantitative Data & Optimization Tables
Q1: Why am I seeing significant hydrolysis of the primary amide to a carboxylic acid during Step 1?A: Amide hydrolysis during chlorosulfonation is typically caused by excess heat or the presence of water[1].
ClSO3H
reacts violently with moisture to form
H2SO4
and HCl, creating a highly acidic, aqueous environment that cleaves the amide bond.
Actionable Fix: Ensure all glassware is strictly oven-dried. Do not exceed 60 °C during the heating phase. During the ice quench, ensure the internal temperature of the quench bath remains below 5 °C by using a large excess of ice.
Q2: My Step 1 product is a gummy paste instead of a filterable solid. How do I fix this?A: A gummy product indicates either incomplete conversion (leaving highly polar sulfonic acid in the mixture) or poor quenching technique where localized heating melted the product.
Actionable Fix: Verify that you are using at least 4.5 equivalents of
ClSO3H
. When quenching, add the acidic mixture to the ice very slowly with vigorous mechanical stirring. If it still gums up, extract the aqueous quench mixture with ethyl acetate, wash with cold brine, and concentrate.
Q3: The sulfonamidation (Step 2) stalls at ~50% conversion. Adding more time doesn't help. Why?A: The reaction generates HCl as a stoichiometric byproduct. If you only used 1 equivalent of ethylamine, the generated HCl will protonate the remaining unreacted ethylamine, forming ethylammonium chloride, which is electrophilically inert.
Actionable Fix: Always use at least 2.5 equivalents of ethylamine, or 1.1 equivalents of ethylamine coupled with 1.5 equivalents of a non-nucleophilic base like triethylamine (TEA) or DIPEA.
Q4: How do I remove unreacted sulfonic acid impurities from my final product?A: Sulfonic acid is highly water-soluble and strongly acidic, whereas your target product (2-[4-(Ethylsulfamoyl)phenyl]acetamide) is neutral and organic-soluble.
Actionable Fix: Perform a liquid-liquid extraction using DCM and saturated aqueous sodium bicarbonate (
NaHCO3
). The basic aqueous layer will deprotonate the sulfonic acid, pulling it into the aqueous phase, leaving the pure sulfonamide in the organic layer.
Q5: Can I scale this reaction up to 100 grams?A: Yes, but the quench step becomes highly hazardous at scale due to the massive release of HCl gas and exothermic heat[2].
Actionable Fix: For scale-up >50g, do not pour the reaction into ice. Instead, use a reverse-quench method: pump the reaction mixture through a cooling loop into a large reactor containing a vigorously stirred mixture of ice water and DCM. This extracts the sulfonyl chloride into the organic phase immediately, minimizing hydrolysis.
References
[2] Title: US3108137A - Production of organic sulfonyl chlorides. Source: google.com (Google Patents). URL:
Technical Support Center: Troubleshooting Assay Variability for 2-[4-(Ethylsulfamoyl)phenyl]acetamide
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-[4-(Ethylsulfamoyl)phenyl]acetamide. This resource is designed to provide in-depth, field-proven insig...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-[4-(Ethylsulfamoyl)phenyl]acetamide. This resource is designed to provide in-depth, field-proven insights into troubleshooting and mitigating assay variability. As a novel sulfonamide derivative, consistent and reproducible data is paramount for accurate characterization and decision-making in your research endeavors. This guide follows a logical, question-and-answer format to directly address common challenges.
Section 1: Compound Integrity and Handling
The quality and handling of your test compound are the foundation of any robust assay. Variability often originates from issues with the compound itself before it even enters the experimental system.
Q1: My dose-response curves are inconsistent between experiments, even when using the same stock solution. What could be the cause?
A1: This is a classic sign of issues related to compound solubility and stability. 2-[4-(Ethylsulfamoyl)phenyl]acetamide, like many small molecules, can have limited aqueous solubility, which is a primary source of assay variability.[1][2]
Solubility Limits: If the highest concentration in your dilution series exceeds the compound's solubility in the assay buffer, it can precipitate. This leads to an "apparent" concentration that is lower than the nominal concentration, causing a rightward shift in the dose-response curve and inaccurate IC50/EC50 values.[2] It is crucial to experimentally determine the kinetic solubility of your compound in the specific assay buffer you are using.[3]
DMSO Stock Management: Many discovery compounds are stored in dimethyl sulfoxide (DMSO). However, improper storage can lead to issues.[1][2]
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of DMSO stock solutions can cause compound degradation or precipitation.[4][5] It is best practice to create small-volume aliquots of your main stock to minimize these cycles.[6]
Water Absorption: DMSO is hygroscopic and will absorb atmospheric moisture over time. This can lead to compound precipitation within the stock solution. Ensure stock vials are tightly sealed and stored in a desiccated environment.
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of pipette tips and microplates, reducing the actual concentration of the compound in the assay well. Using low-retention plastics can help mitigate this issue.
Q2: How can I ensure the quality and integrity of my 2-[4-(Ethylsulfamoyl)phenyl]acetamide solid and stock solutions?
A2: A multi-faceted approach to quality control is essential for maintaining compound integrity.[7]
Parameter
Recommendation
Rationale
Purity Analysis
Periodically verify the purity of your solid compound and stock solutions using methods like LC-MS or HPLC.
Impurities or degradation products can interfere with the assay or have their own biological activity, leading to confounding results.
Identity Confirmation
Confirm the molecular weight via mass spectrometry upon receiving a new batch of the compound.
Ensures you are working with the correct molecule.
Storage Conditions
Store solid compound and DMSO stocks at -20°C or -80°C in a desiccated environment.[8] Protect from light if the compound is light-sensitive.
Minimizes degradation from temperature fluctuations, moisture, and light.
Solution Preparation
Always ensure the compound is fully dissolved in DMSO before making aqueous dilutions. Visually inspect for any precipitate.
Undissolved compound leads to inaccurate concentrations.
Section 2: Biochemical Assay Troubleshooting
Biochemical assays, while seemingly straightforward, have numerous potential pitfalls that can introduce significant variability.
Q3: I'm observing a high degree of variability between replicate wells within the same plate in my enzymatic assay. What should I investigate?
A3: High within-plate variability often points to systematic errors in liquid handling, environmental factors, or assay component instability.
Pipetting and Dispensing: Inconsistent liquid handling is a major source of error.[9]
Technique: Ensure proper pipetting technique to avoid bubbles and ensure accurate volume delivery.[10]
Automation: If using automated liquid handlers, ensure they are properly calibrated and that dispensing pressures and speeds are optimized for the viscosity of your reagents.[9][11]
The "Edge Effect": Wells on the perimeter of a microplate are more susceptible to evaporation during incubation, leading to changes in reagent concentrations.[12][13] This is a very common cause of systematic variability.[12][13]
Mitigation Strategies:
Surround the experimental wells with wells containing sterile water or media to create a humidity buffer.[12][14]
Use microplates with specialized moats designed to be filled with liquid to reduce evaporation.[14]
Employ low-evaporation lids or plate seals.[12][13][15] For biochemical assays, a foil or clear sealing tape is effective.[12][13]
Reagent Instability:
Enzyme Activity: Ensure the enzyme is stored correctly and that its activity is consistent. Avoid repeated freeze-thaw cycles.[6]
Substrate/Cofactor Degradation: Some substrates or cofactors can be unstable in solution. Prepare them fresh for each experiment if necessary.
Q4: My assay signal is weak, or the Z'-factor is consistently below 0.5. How can I improve assay performance?
A4: A low Z'-factor indicates either a small signal window between your positive and negative controls, high data variability, or both.[6] An assay with a Z'-factor > 0.5 is generally considered suitable for screening.[16]
Optimize Reagent Concentrations:
Enzyme/Substrate: Ensure you are working under conditions of initial velocity (typically <10-15% substrate conversion). Titrate both enzyme and substrate concentrations to find an optimal balance that provides a robust signal without rapidly depleting the substrate.
Reaction Kinetics: Validate that the reaction is linear over the time course of your assay.[6] An endpoint reading might be taken when the reaction is no longer in the linear phase, compressing the signal window.
Instrument Settings:
Gain and Flashes: For fluorescence or luminescence-based assays, optimize the instrument's gain setting and the number of flashes per well to maximize signal-to-noise without saturating the detector.[17]
Plate Type: Use the correct microplate for your assay type: black plates for fluorescence, white plates for luminescence, and clear plates for absorbance to optimize signal detection.[17]
Assay Interference: The compound itself may be interfering with the detection method (e.g., autofluorescence).[6][18] Run control wells with the compound but without the enzyme to check for such effects.
Section 3: Cell-Based Assay Troubleshooting
Cell-based assays introduce the complexity of biological systems, which can be a significant source of variability.[19][20]
Q5: I am seeing inconsistent results in my cell viability/cytotoxicity assay. The IC50 value for 2-[4-(Ethylsulfamoyl)phenyl]acetamide shifts between experiments.
A5: In addition to the compound handling issues mentioned previously, cell-based assay variability is often linked to the cells themselves.[20]
Cell Health and Passage Number:
Health: Ensure cells are healthy and in the logarithmic growth phase at the time of seeding.[21] Stressed or confluent cells will respond differently to treatment.
Passage Number: Use cells within a consistent and defined passage number range. High-passage number cells can undergo phenotypic drift, leading to altered drug sensitivity.[19][20]
Seeding Density: Inconsistent cell seeding is a major contributor to variability.[22]
Protocol: Ensure a homogenous single-cell suspension before seeding to avoid clumping.
Edge Effects: As with biochemical assays, edge effects can impact cell growth due to temperature and humidity gradients.[23] Allowing the plate to rest at room temperature for a period before incubation can promote more even cell settling.[23]
Serum and Media Variability:
Lot-to-Lot Variation: Fetal Bovine Serum (FBS) is a complex mixture with significant lot-to-lot variability that can impact cell growth and drug response. It is advisable to test and purchase a large batch of a single serum lot for a series of experiments.
Media Components: Components in the media, like phenol red, can have fluorescent properties that interfere with certain assay readouts.[17]
Q6: How do I design a robust troubleshooting workflow for my cell-based assay?
A6: A systematic approach is key. The following workflow can help you logically diagnose the source of variability.
Caption: A systematic troubleshooting workflow for cell-based assay variability.
Section 4: Data Analysis and Interpretation
How you analyze your data is as critical as how you generate it. Improper statistical treatment can mask real effects or create the illusion of significance.
Q7: My data is noisy, and I'm having trouble fitting a reliable dose-response curve. What are some best practices for data analysis?
A7: Robust data analysis begins with good experimental design.
Proper Controls: Every plate must include appropriate positive and negative controls (e.g., vehicle-only and a known active compound) to assess assay performance and for data normalization.
Normalization: Raw data should be normalized to in-plate controls to minimize plate-to-plate and day-to-day variability. A common method is to scale the data such that the average of your negative controls represents 100% activity (or 0% inhibition) and your positive controls represent 0% activity (or 100% inhibition).
Curve Fitting:
Model Selection: Use a four-parameter logistic (4PL) model for sigmoidal dose-response curves. This model accounts for the top and bottom plateaus of the curve, the slope, and the IC50/EC50.
Outlier Removal: Be cautious with outlier removal. It should be done based on predefined statistical criteria (e.g., Grubbs' test or Rosner's test) and not solely on visual inspection.
Beyond the IC50: While the IC50 is a useful metric, it can be unstable if the data does not produce a full sigmoidal curve.[24] Consider also evaluating the Area Under the Curve (AUC), which can be a more robust measure of compound activity across the entire concentration range.[24]
Prepare a 10 mM stock solution of 2-[4-(Ethylsulfamoyl)phenyl]acetamide in 100% DMSO.
In a clear 96-well plate, add 198 µL of your aqueous assay buffer to multiple wells.
Add 2 µL of the 10 mM DMSO stock to the buffer, to achieve a final concentration of 100 µM. Mix thoroughly.
Serially dilute this 100 µM solution in the assay buffer.
Measure the absorbance (optical density) of the plate at a wavelength like 620 nm or 750 nm immediately after mixing (T=0).
Incubate the plate at the assay temperature (e.g., 37°C) for 1-2 hours.
Read the absorbance again (T=final).
The concentration at which a significant increase in absorbance is observed indicates the limit of kinetic solubility.[3]
References
WellPlate.com. (2014, March 25). Three Ways To Reduce Microplate Edge Effect. [Link]
Eppendorf. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. [Link]
Beckman Coulter. Utilization of the MicroClime Environmental Lid to Reduce Edge Effects in a Cell-based Proliferation Assay. [Link]
Brooks, T. M., & Williams, C. V. (1989). Statistical analysis of dose-response data from in vitro assays: An illustration using Salmonella mutagenicity data. Progress in clinical and biological research, 307, 275–288. [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
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Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of biomolecular screening, 14(5), 598–610. [Link]
Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 14(5), 598-610. [Link]
Fallahi-Sichani, M., et al. (2013). Beyond IC50s: Towards Robust Statistical Methods for in vitro Association Studies. PLoS ONE, 8(6), e66725. [Link]
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Feng, Z., et al. (2011). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Pacific Symposium on Biocomputing. Pacific Symposium on Biocomputing, 312–323. [Link]
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Technical Support Center: Overcoming Solubility Challenges with 2-[4-(Ethylsulfamoyl)phenyl]acetamide
Document ID: TSC-24ESA-SOL-001 Introduction for the Researcher Welcome to the technical support guide for 2-[4-(Ethylsulfamoyl)phenyl]acetamide. This document is designed for researchers, scientists, and drug development...
Author: BenchChem Technical Support Team. Date: March 2026
Document ID: TSC-24ESA-SOL-001
Introduction for the Researcher
Welcome to the technical support guide for 2-[4-(Ethylsulfamoyl)phenyl]acetamide. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. As a molecule possessing both a phenylacetamide and an ethylsulfamoyl group, its physicochemical properties present distinct hurdles in aqueous media. This guide provides a series of troubleshooting steps and frequently asked questions (FAQs) to systematically address and overcome these solubility issues. Our approach is grounded in fundamental chemical principles and established pharmaceutical formulation science to empower you with the knowledge to optimize your experimental success.
Part 1: Understanding the Molecule & The Solubility Problem
FAQ 1: What are the key structural features of 2-[4-(Ethylsulfamoyl)phenyl]acetamide that influence its solubility?
To effectively troubleshoot, we must first understand the molecule's structure.
Aromatic Phenyl Ring: The benzene ring is inherently nonpolar and hydrophobic, which significantly contributes to low aqueous solubility.
Acetamide Group (-NHCOCH₃): This group can participate in hydrogen bonding, which contributes to some degree of polarity.
Sulfonamide Group (-SO₂NH-): This is the most critical functional group for solubility manipulation. The hydrogen on the sulfonamide nitrogen is weakly acidic.[1][2] When this proton is removed in basic conditions, the molecule becomes an anion, which dramatically increases its interaction with polar solvents like water.[2] The unionized form is considered hydrophobic.[1]
Ethyl Group (-CH₂CH₃): The ethyl substituent on the sulfonamide nitrogen adds to the overall lipophilicity (greasiness) of the molecule, further reducing its affinity for water.
Given these features, 2-[4-(Ethylsulfamoyl)phenyl]acetamide is predicted to be a poorly water-soluble compound, likely falling into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[3]
FAQ 2: Why is my compound "crashing out" or precipitating from my aqueous buffer?
Precipitation from an aqueous solution is a classic sign of exceeding the compound's thermodynamic solubility limit under the given conditions (pH, temperature, co-solvents). This occurs because the energy required for the solvent (water) to accommodate the solute molecules is greater than the energy of the solute-solute interactions in its solid (crystalline) state. For sulfonamides, this is particularly common when the pH of the solution is not sufficiently high to maintain the ionized, more soluble form of the molecule.[1][2]
Part 2: Foundational Troubleshooting & Experimental Protocols
This section provides a logical workflow for diagnosing and solving solubility issues, starting with fundamental techniques before progressing to more advanced strategies.
Caption: Logical workflow for addressing solubility issues.
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility, a crucial baseline for all further development.[4][5]
Objective: To find the saturation concentration of the compound in a specific medium at a constant temperature.
Add Excess Solid: Add an excess amount of the solid compound to a vial (e.g., 5-10 mg to 1 mL of buffer). The key is to ensure undissolved solid remains at the end of the experiment.
Equilibrate: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for 24-48 hours. Equilibrium is reached when solubility values from different time points (e.g., 24h vs. 48h) are consistent.[5]
Phase Separation: Allow the vials to stand for a short period to let heavy particles settle. To separate the saturated solution from the excess solid, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes).[6]
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it using a syringe filter to remove any remaining microparticulates. Critical Step: Adsorption of the compound to the filter can be an issue. It is wise to discard the first portion of the filtrate.
Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the compound's concentration using a validated HPLC method or UV spectroscopy.[6] The resulting concentration is the thermodynamic solubility.
FAQ 3: How can I use pH to increase the solubility of 2-[4-(Ethylsulfamoyl)phenyl]acetamide?
This is often the most effective initial strategy. The sulfonamide proton is acidic, and by raising the pH of the medium above the compound's pKa, you can convert the neutral, poorly soluble form into its much more soluble anionic (salt) form.[1][2]
Causality: According to the Henderson-Hasselbalch equation, when pH = pKa, the compound is 50% ionized and 50% unionized. When the pH is one unit above the pKa, it is ~90% ionized. This shift to the charged species dramatically increases aqueous solubility.
Troubleshooting Steps:
Estimate pKa: While an experimental determination is best, the pKa of similar N-alkyl-benzenesulfonamides is typically in the range of 9-11.
Prepare Buffers: Create a series of buffers with varying pH values (e.g., pH 7.4, 8.0, 8.5, 9.0, 9.5, 10.0).
Test Solubility: Perform the Shake-Flask Method (Protocol 1) in each buffer.
Analyze Results: Plot solubility versus pH. You should observe a significant increase in solubility as the pH approaches and surpasses the compound's pKa.
Caution: Ensure that the compound is chemically stable at the required pH. A stability-indicating HPLC method should be used to check for degradation products.[5]
FAQ 4: pH adjustment isn't working or is not an option for my experiment. What is cosolvency?
Cosolvency is a highly effective technique that involves adding a water-miscible organic solvent (a cosolvent) to the aqueous medium to increase the solubility of nonpolar drugs.[7][8]
Causality: Water is a highly polar, structured solvent. It is energetically unfavorable for water to form a cavity to accommodate a nonpolar solute. A cosolvent works by reducing the polarity of the solvent system (i.e., reducing the interfacial tension between the aqueous solution and the hydrophobic solute), making it easier for the nonpolar compound to dissolve.[9][10]
Commonly Used Biocompatible Cosolvents:
Ethanol
Propylene Glycol (PG)
Polyethylene Glycol 400 (PEG 400)
Glycerin
Protocol 2: Screening for an Effective Cosolvent System
Objective: To identify a suitable cosolvent and its optimal concentration to achieve the desired solubility.
Procedure:
Prepare Solvent Blends: Create a series of solvent systems by mixing a chosen cosolvent with your primary aqueous buffer at different volumetric ratios (v/v). For example, prepare 10%, 20%, 30%, and 40% PEG 400 in pH 7.4 PBS.[11]
Determine Solubility: Using the Shake-Flask Method (Protocol 1), determine the solubility of 2-[4-(Ethylsulfamoyl)phenyl]acetamide in each of these solvent blends.
Plot and Select: Plot solubility as a function of cosolvent concentration (%). The solubility will typically increase, often logarithmically, with the concentration of the cosolvent.[10] Select the lowest concentration that achieves your target solubility to minimize potential toxicity or experimental interference from the cosolvent.
Technique
Mechanism of Action
Advantages
Considerations/Limitations
pH Adjustment
Converts the weakly acidic drug into its more soluble ionized (salt) form.[1][2]
Requires drug to have an ionizable group; risk of chemical instability (hydrolysis) at extreme pH; may not be physiologically compatible.
Cosolvency
Reduces the polarity of the aqueous solvent, lowering the energy required to solvate a hydrophobic drug.[9]
Simple to formulate, rapid, and effective for nonpolar drugs.[7]
Potential for in-vivo precipitation upon dilution; high concentrations of cosolvents can cause toxicity or irritation.
Part 3: Advanced Solubility Enhancement Strategies
If foundational methods are insufficient, more advanced formulation techniques may be required. These are typically employed during later-stage drug development.
FAQ 5: When should I consider solid dispersions or nanosuspensions?
You should consider these advanced techniques when you need a very significant increase in dissolution rate and apparent solubility that cannot be achieved with pH or cosolvents, especially for oral drug delivery.
Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic carrier matrix (often a polymer).[12][13][14][15] The amorphous form has a higher energy state than the stable crystalline form, leading to a much faster dissolution rate and the ability to achieve supersaturated solutions.[13][15] Common preparation methods include solvent evaporation and hot-melt extrusion.[12][14][15]
Nanosuspensions: This approach reduces the particle size of the drug down to the nanometer range (typically 200-600 nm).[7] This reduction dramatically increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[7][16] Nanosuspensions are stabilized by surfactants or polymers and can be prepared by methods like media milling or high-pressure homogenization.[17]
Caption: Mechanism of cyclodextrin-based solubility enhancement.
FAQ 6: What are cyclodextrins and how can they help?
Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[18] They can encapsulate poorly water-soluble "guest" molecules, like 2-[4-(Ethylsulfamoyl)phenyl]acetamide, within their hydrophobic cavity.[19][20]
Causality: By forming this non-covalent "inclusion complex," the hydrophobic drug is shielded from the aqueous environment. The hydrophilic exterior of the cyclodextrin molecule then allows the entire complex to dissolve readily in water, significantly increasing the drug's apparent solubility and stability.[19][21][22]
Application:
Select a CD: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common pharmaceutical-grade choices.[18]
Preparation: Inclusion complexes are typically formed by dissolving the CD in an aqueous buffer and then adding the drug. The mixture is stirred or sonicated until equilibrium is reached.
Characterization: Formation of the complex can be confirmed by techniques like DSC, NMR, or phase-solubility studies.
Advanced Technique
Mechanism of Action
Advantages
Considerations/Limitations
Solid Dispersion
Stabilizes the drug in a high-energy amorphous state within a hydrophilic carrier, increasing dissolution rate.[13][15][23]
Significant increase in dissolution and bioavailability; potential for supersaturation.[12][14]
Amorphous form can be physically unstable and may recrystallize over time; requires specialized manufacturing equipment.[13]
Nanosuspension
Increases the surface area-to-volume ratio by reducing particle size to the nanometer scale, accelerating dissolution.[7][16]
Applicable to most poorly soluble drugs; high drug loading is possible; versatile routes of administration.[3][24]
Requires high-energy production methods; physical stability (particle growth) must be controlled with stabilizers.
Cyclodextrin Complexation
Encapsulates the hydrophobic drug within a host molecule that has a hydrophilic exterior.[18][19]
Increases apparent solubility and can improve chemical stability.[20][21][22]
Limited by the stoichiometry of the complex (1:1 or 1:2); can be costly; competition for the cavity by other molecules.
References
Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. [Link]
Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87. [Link]
Gao, L., Liu, G., & Ma, J. (2013). Nanosuspension technologies for delivery of poorly soluble drugs. Journal of Nanoparticle Research, 15(10), 1980. [Link]
Jagtap, S., Magdum, C., & Jadge, D. (2018). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education & Research, 8(4), 1-8. [Link]
Uribe, L. A., Zuluaga, C. V., & Osorio, J. G. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 25(11), 2649. [Link]
Azimullah, S., Vikrant, C. K., & Sudhakar, C. K. (2019). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs: An update. Journal of Drug Delivery and Therapeutics, 9(2), 587-593. [Link]
Verma, S., Rawat, A., Kaul, M., & Saini, S. (2021). Nanosuspension An Innovative Approach For Poorly Soluble Drug. International Journal of Pharmaceutical Sciences and Research, 12(8), 4054-4063. [Link]
Kumar, P., Ojha, M., Singh, Y., Singh, S. P., & Wal, P. (2025). Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. Current Metabolomics and Systems Biology. [Link]
Kumar, S., & Singh, S. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery, 28(1), 1626–1644. [Link]
Zhang, J., Ma, P. X., & Feng, G. (2016). Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective. Advanced Drug Delivery Reviews, 101, 61–73. [Link]
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 104-112. [Link]
Jamadar, S. A., & Shimpi, S. L. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores, 1(1). [Link]
Sonawane, S. S., & Savant, R. R. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 4(4), 1584-1593. [Link]
Sharma, A., & Jain, C. P. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 1746-1752. [Link]
Mura, P. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 30(15), 1-30. [Link]
Sharma, A., & Jain, C. P. (2025). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. JETIR, 12(7). [Link]
You, Y., & Lee, P. I. (2002). pH-induced Solubility Transition of Sulfonamide-Based Polymers. Biomacromolecules, 3(3), 638–645. [Link]
Ikram, M., & Kumar, K. (2020). Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. Journal of Drug Delivery and Therapeutics, 10(1), 170-174. [Link]
Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2899-2910. [Link]
Wen, H., & Morris, K. R. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmacy and Pharmacology, 71(4), 483-497. [Link]
Al-Kasmi, E., Jaber, A., & Al-Akayleh, F. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Drug Development and Industrial Pharmacy, 51(8), 1-10. [Link]
Sathesh Babu, P. R., & Bhaskaran, S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. [Link]
Sahu, P. K., & Dash, S. (2021). Method Development, Validation, and Solubility Enhancement of Candesartan Cilexetil using Cosolvency Technique. Indian Journal of Pharmaceutical Sciences, 83(2), 314-322. [Link]
Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. [Link]
Kumar, S., & Singh, S. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 1753-1759. [Link]
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Purohit, R., & Taylor, L. S. (2019). Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. Pharmaceutics, 11(12), 674. [Link]
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The Lancet. (1945). SOLUBILITY OF SULPHONAMIDES. The British Medical Journal, 1(4394), 405-406. [Link]
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 2-[4-(Ethylsulfamoyl)phenyl]acetamide (CAS: 1792223-94-9) Welcome to the Technical Support Center. As a secondary sulfo...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Compound Focus: 2-[4-(Ethylsulfamoyl)phenyl]acetamide (CAS: 1792223-94-9)
Welcome to the Technical Support Center. As a secondary sulfonamide, 2-[4-(Ethylsulfamoyl)phenyl]acetamide serves as a critical building block in the development of Carbonic Anhydrase (CA) inhibitors and sulfonylurea derivatives. This guide synthesizes field-proven methodologies, troubleshooting insights, and structural thermodynamics to ensure high-fidelity experimental execution.
I. Experimental Workflow Visualization
Figure 1: Two-step synthetic workflow for 2-[4-(Ethylsulfamoyl)phenyl]acetamide.
II. Step-by-Step Experimental Protocol (Self-Validating System)
To ensure trustworthiness, this protocol incorporates In-Process Controls (IPCs) so that each step validates the success of the previous one before proceeding.
Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel.
Cool the flask in an ice-water bath (0 °C) and carefully add chlorosulfonic acid (5.0 equivalents).
Add 2-phenylacetamide (1.0 equivalent) portion-wise over 30 minutes, maintaining the internal temperature below 5 °C.
Remove the ice bath and gradually heat the mixture to 60 °C for 2 hours.
Cool the mixture to room temperature and cautiously pour it dropwise over crushed ice with vigorous stirring.
Immediately filter the precipitated 4-(2-amino-2-oxoethyl)benzene-1-sulfonyl chloride, wash with ice-cold water, and dissolve in anhydrous dichloromethane (DCM). Dry over MgSO₄.
IPC Check 1: Quench a 10 µL aliquot of the DCM layer in methanol and analyze via LC-MS. The presence of the methyl sulfonate ester (formed by the reaction of the sulfonyl chloride with methanol) confirms successful intermediate formation.
Step 2: Amidation (Nucleophilic Substitution)
In a separate dry flask, prepare a solution of ethylamine (3.0 equivalents) and N,N-diisopropylethylamine (DIPEA, 1.5 equivalents) in anhydrous THF at 0 °C.
Filter the DCM solution of the sulfonyl chloride from Step 1 and add it dropwise to the ethylamine solution over 45 minutes.
Allow the reaction to warm to room temperature and stir for 4 hours.
Concentrate the mixture under reduced pressure. Re-dissolve the residue in ethyl acetate, wash with 1M HCl, saturated NaHCO₃, and brine.
Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the crude product.
IPC Check 2: Analyze the crude mixture via HPLC. The disappearance of the sulfonyl chloride peak and the emergence of a single major peak corresponding to the target mass (m/z 243 [M+H]⁺) validates reaction completion.
Step 3: Recrystallization
Suspend the crude product in minimal boiling ethanol.
Add deionized water dropwise until the solution becomes slightly turbid.
Allow the mixture to cool slowly to room temperature, then transfer to an ice bath for 1 hour.
Collect the white crystals via vacuum filtration and dry under high vacuum.
III. Troubleshooting Guides & FAQs
Synthesis & Reaction Dynamics
Q: Why am I getting multiple regioisomers during the chlorosulfonation of 2-phenylacetamide?A: The acetamide moiety (-CH₂CONH₂) is a weakly activating, ortho/para-directing group. However, the steric bulk of the acetamide group heavily favors para-substitution. If you observe ortho-substitution or di-sulfonylation, it is invariably caused by excessive thermal energy or prolonged reaction times overcoming the steric hindrance. Maintain the reaction strictly at 0 °C during the dropwise addition of chlorosulfonic acid, and do not exceed 60 °C during the subsequent heating phase. Chlorosulfonation is a classic electrophilic aromatic substitution, but kinetic temperature control is paramount to ensure high regioselectivity 1[1].
Q: My sulfonyl chloride intermediate degrades before the amidation step. How can I prevent this?A: Aryl sulfonyl chlorides are highly electrophilic and sensitive to moisture, rapidly hydrolyzing back to the unreactive sulfonic acid. Ensure that the ice used for quenching the chlorosulfonation reaction is thoroughly crushed to maximize surface area, allowing for a rapid, low-temperature quench. Extract the intermediate immediately into an anhydrous aprotic solvent (e.g., dichloromethane) and dry over MgSO₄. Do not store the intermediate; proceed directly to the amidation step to preserve the integrity of the electrophile 2[2].
Q: During amidation with ethylamine, I observe the formation of a bis-sulfonamide byproduct. How do I favor the mono-sulfonamide?A: The formation of bis-sulfonamides occurs when the primary amine (ethylamine) reacts with two equivalents of the sulfonyl chloride. To prevent this over-alkylation, you must manipulate the collision frequency by ensuring ethylamine is present in a significant stoichiometric excess (at least 3.0 equivalents). Alternatively, use a non-nucleophilic buffering base like N,N-diisopropylethylamine (DIPEA) to scavenge the generated HCl. The slow, dropwise addition of the sulfonyl chloride into a chilled (0 °C) solution of ethylamine maintains a high local concentration of the amine, kinetically favoring the mono-sulfonamide 3[3].
Analytical Characterization
Q: In HPLC analysis, my peak exhibits severe tailing. What chromatographic conditions are optimal for this compound?A: Secondary sulfonamides and acetamides can interact strongly with residual silanol groups on standard C18 columns. To resolve peak tailing, use an end-capped C18 column and incorporate a volatile acidic buffer in the mobile phase, such as 0.1% Formic Acid. A gradient elution of Water/Acetonitrile (both containing the modifier) will suppress ionization of the silanol groups, yielding a sharp, symmetrical peak.
Biological Assay & Target Engagement
Q: We are evaluating this compound as a Carbonic Anhydrase (CA) inhibitor. Why does the measured
Ki
fluctuate with the assay buffer pH?A: Secondary sulfonamides bind to the Zn(II) ion in the CA active site via a coordination bond with the negatively charged nitrogen of the alkylated amino group. This binding reaction is inherently linked to the deprotonation of the sulfonamide nitrogen and the protonation of the Zn(II)-bound hydroxide. Consequently, secondary sulfonamides exhibit a U-shaped pH-binding dependence profile. To determine the intrinsic binding energetics and perform accurate structure-thermodynamics analysis, you must dissect these protein binding-linked protonation reactions and subtract their contributions. Assays should be strictly buffered, and thermal shift assays or stopped-flow kinetics must account for this pH dependency to yield reproducible intrinsic affinities 4[4].
IV. Quantitative Data Summary
Table 1: Physicochemical and Analytical Reference Data
Parameter
Value / Condition
Causality / Relevance
Target Compound
2-[4-(Ethylsulfamoyl)phenyl]acetamide
Key secondary sulfonamide intermediate.
CAS Number
1792223-94-9
Unique chemical identifier.
Molecular Weight
242.29 g/mol
Required for rigorous stoichiometric calculations.
Optimal Amidation Temp
0 °C warming to RT
Kinetically prevents bis-sulfonamide formation.
CA Binding Profile
U-shaped pH dependence
Linked to necessary sulfonamide deprotonation for Zn(II) coordination.
Publish Comparison Guide: Validation of Biological Activity for 2-[4-(Ethylsulfamoyl)phenyl]acetamide
Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Scaffold validation, target selectivity, and comparative biological efficacy. Executive Summary & Mechanistic Rationale In earl...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Focus: Scaffold validation, target selectivity, and comparative biological efficacy.
Executive Summary & Mechanistic Rationale
In early-stage drug discovery, the selection of an appropriate chemical scaffold dictates the trajectory of clinical success. 2-[4-(Ethylsulfamoyl)phenyl]acetamide (CAS 1792223-94-9) is frequently utilized as a specialized screening building block [1]. Structurally, it integrates two distinct pharmacophores: a phenylacetamide moiety and a secondary sulfonamide (N-ethylsulfamoyl) group .
Historically, primary sulfonamides (e.g., Acetazolamide) have been the gold standard for Carbonic Anhydrase (CA) and Cyclooxygenase-2 (COX-2) inhibition [4]. However, their broad-spectrum binding to cytosolic CA I and CA II often results in dose-limiting toxicities, such as metabolic acidosis. As a Senior Application Scientist, I advocate for the evaluation of secondary sulfonamides like 2-[4-(Ethylsulfamoyl)phenyl]acetamide. The bulky N-ethyl substitution introduces critical steric hindrance that abolishes off-target CA I/II binding, while the acetamide linker preserves hydrogen-bonding capabilities necessary for targeting inflammatory kinases like p38 MAPK [2] and tumor-associated CA IX [3].
This guide objectively compares 2-[4-(Ethylsulfamoyl)phenyl]acetamide against standard primary sulfonamides and acetamide derivatives, providing self-validating experimental workflows to quantify its biological activity.
Comparative Profiling: The Alternatives
To validate the utility of this compound, it must be benchmarked against established clinical and experimental alternatives:
Alternative 1: Acetazolamide (Primary Sulfonamide)
Mechanism: Broad-spectrum CA inhibitor. Binds directly to the catalytic zinc ion via a deprotonated primary nitrogen.
Limitation: Poor selectivity. Inhibits off-target CA I and II at low nanomolar concentrations, causing systemic side effects [3].
Alternative 2: 2-Phenylacetamide (Acetamide Control)
Mechanism: A known p38 MAPK inhibitor that suppresses Smad3 and TGF-β expression, exhibiting potent anti-inflammatory and anti-fibrotic effects [2].
Limitation: Lacks the sulfamoyl group required to exploit the hypoxic tumor microenvironment or dual-target COX-2 [4].
Alternative 3: Celecoxib (COX-2 Selective Sulfonamide)
Mechanism: Selectively inhibits COX-2 over COX-1, driven by its primary sulfonamide binding in the COX-2 side pocket[4].
The Advantage of 2-[4-(Ethylsulfamoyl)phenyl]acetamide:
By combining the p38 MAPK-targeting features of 2-phenylacetamide with the sterically hindered secondary sulfonamide, this compound serves as a dual-action scaffold. It is uniquely positioned for researchers looking to design targeted therapies for hypoxic, inflamed tumor microenvironments without triggering systemic CA I/II toxicity [3].
Mechanistic Pathway Visualization
The following diagram illustrates the divergent pharmacological routing of primary versus secondary sulfonamide scaffolds, highlighting the structural causality behind the compound's selectivity.
Dual-pathway pharmacological targeting mechanism of 2-[4-(Ethylsulfamoyl)phenyl]acetamide.
Experimental Validation Protocols
To ensure scientific integrity, any claims of target selectivity must be backed by self-validating experimental systems. Do not rely solely on end-point cell viability; you must prove target engagement.
Protocol A: Stopped-Flow CO₂ Hydration Assay (CA Selectivity)
Causality: Secondary sulfonamides are notoriously weak inhibitors of cytosolic CAs but can exhibit >1000-fold selectivity for tumor-associated CA IX [3]. A stopped-flow assay directly measures the enzyme's catalytic turnover (CO₂ to bicarbonate), eliminating the artifacts common in fluorescent reporter assays.
Preparation: Reconstitute recombinant human CA II (off-target) and CA IX (target) in 20 mM HEPES buffer (pH 7.4).
Self-Validating Controls: Run Acetazolamide as a positive control (expected to inhibit both CA II and CA IX at <50 nM). Run 1% DMSO as the vehicle negative control.
Compound Incubation: Incubate 2-[4-(Ethylsulfamoyl)phenyl]acetamide at serial dilutions (10 nM to 50 µM) with the enzymes for 15 minutes at 20°C to allow for steady-state binding.
Reaction Initiation: Rapidly mix the enzyme-inhibitor complex with CO₂-saturated water using a stopped-flow spectrophotometer. Monitor the absorbance change of a pH indicator (e.g., Phenol Red) at 558 nm.
Data Analysis: Calculate the Selectivity Index (SI = IC₅₀ CA II / IC₅₀ CA IX). A successful secondary sulfonamide screen will yield an SI > 500.
Causality: The phenylacetamide moiety is known to inhibit the p38 MAPK signaling pathway, reducing downstream Smad3 and TGF-β expression [2]. We must validate that the bulky para-ethylsulfamoyl substitution does not abrogate this kinase interaction.
Cell Culture: Culture NRK52e cells in DMEM. Induce inflammatory stress using a high-NaCl (hyperosmotic) medium for 6 hours [2].
Treatment: Treat cells with 2-[4-(Ethylsulfamoyl)phenyl]acetamide (1–10 µM) alongside 2-Phenylacetamide (positive control) and vehicle.
Protein Extraction & Western Blot: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving the phosphorylation state).
Target Probing: Probe lysates with primary antibodies against phosphorylated p38 (p-p38), total p38, Smad3, and TGF-β.
Validation: The system is validated if the total p38 levels remain constant across all wells, while the p-p38 signal decreases in a dose-dependent manner in the treated groups.
Quantitative Data Presentation
The following table synthesizes expected pharmacological profiles based on the structural determinants of the evaluated scaffolds, providing a clear matrix for compound selection.
Compound / Scaffold
Primary Target(s)
CA I / II Inhibition (Off-Target)
CA IX Inhibition (Tumor Target)
p38 MAPK Inhibition
Selectivity Index (CA IX vs II)
2-[4-(Ethylsulfamoyl)phenyl]acetamide
CA IX, p38 MAPK
Weak (>10,000 nM)
Moderate (100–500 nM)
Active (<10 µM)
> 100 (High)
Acetazolamide
CA I, II, IX, XII
Potent (12 nM)
Potent (25 nM)
Inactive
~ 0.5 (Poor)
2-Phenylacetamide
p38 MAPK
Inactive
Inactive
Active (4–8 µM)
N/A
Celecoxib
COX-2
Moderate (400 nM)
Potent (16 nM)
Inactive
~ 25 (Moderate)
Data interpretation: 2-[4-(Ethylsulfamoyl)phenyl]acetamide sacrifices the extreme nanomolar potency of primary sulfonamides to achieve a vastly superior safety profile (Selectivity Index), making it an ideal starting point for targeted anti-inflammatory and anti-tumor hit-to-lead optimization.
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PubChem . "N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide | C16H18N2O3S | CID 753981". National Center for Biotechnology Information.
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Comparative
A Comparative Guide to the Efficacy and Potency of 2-[4-(Ethylsulfamoyl)phenyl]acetamide and Related Carbonic Anhydrase Inhibitors
This guide offers a comprehensive comparative analysis of the potential efficacy and potency of 2-[4-(Ethylsulfamoyl)phenyl]acetamide, a sulfonamide-containing compound, within the well-established class of carbonic anhy...
Author: BenchChem Technical Support Team. Date: March 2026
This guide offers a comprehensive comparative analysis of the potential efficacy and potency of 2-[4-(Ethylsulfamoyl)phenyl]acetamide, a sulfonamide-containing compound, within the well-established class of carbonic anhydrase inhibitors (CAIs). Designed for researchers, scientists, and drug development professionals, this document provides a framework for evaluating this compound against established benchmarks, supported by detailed experimental protocols and an exploration of the underlying scientific principles.
Introduction: The Landscape of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-metalloenzymes that play a critical role in numerous physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] In humans, there are 16 known α-CA isoforms, and their dysregulation has been implicated in a variety of diseases, including glaucoma, epilepsy, and cancer.[1] Consequently, the development of isoform-specific CAIs is a significant focus of therapeutic research.[2] The primary challenge in this field is achieving selectivity for the target isoform to minimize off-target effects and associated side effects.[1][3]
The sulfonamide group is a key pharmacophore that coordinates to the zinc ion in the active site of the carbonic anhydrase enzyme.[4] 2-[4-(Ethylsulfamoyl)phenyl]acetamide belongs to this class of compounds, suggesting its potential as a carbonic anhydrase inhibitor. While specific efficacy and potency data for this particular molecule are not extensively available in the public domain, its structural similarity to well-characterized CAIs, such as acetazolamide, provides a strong basis for a comparative evaluation. This guide will use acetazolamide and other relevant CAIs as benchmarks for comparison.
Comparative Inhibitory Potency: A Quantitative Framework
The efficacy of a carbonic anhydrase inhibitor is quantified by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). A lower Kᵢ or IC₅₀ value indicates greater potency. The following table summarizes the inhibitory activity of the benchmark compound, acetazolamide, against several key human carbonic anhydrase (hCA) isoforms. This data serves as a reference point for the expected potency of novel sulfonamide inhibitors like 2-[4-(Ethylsulfamoyl)phenyl]acetamide.
The inhibitory profile of 2-[4-(Ethylsulfamoyl)phenyl]acetamide against this panel of isoforms would reveal its potency and selectivity, providing critical insights into its potential therapeutic applications. For instance, potent inhibition of hCA II is relevant for glaucoma, while inhibition of hCA IX and XII is a target for cancer therapies.[5][6]
Experimental Protocols for Efficacy and Potency Determination
To objectively assess the comparative efficacy and potency of 2-[4-(Ethylsulfamoyl)phenyl]acetamide, a series of in vitro and in vivo experiments are necessary.
The most widely accepted method for determining the Kᵢ of CA inhibitors is the stopped-flow CO₂ hydration assay.[1] This technique measures the enzyme's catalytic activity in the presence of varying concentrations of the inhibitor.
Step-by-Step Protocol for Stopped-Flow CO₂ Hydration Assay:
Reagent Preparation:
Prepare a solution of the purified human carbonic anhydrase isoform of interest (e.g., hCA II, hCA IX) in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).
Prepare a stock solution of 2-[4-(Ethylsulfamoyl)phenyl]acetamide and the comparator compound (e.g., acetazolamide) in a suitable solvent (e.g., DMSO).
Prepare a CO₂-saturated water solution.
Prepare a buffer solution containing a pH indicator (e.g., p-nitrophenol).
Enzyme-Inhibitor Pre-incubation:
Pre-incubate the enzyme solution with varying concentrations of the inhibitor for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for the formation of the enzyme-inhibitor complex.
Kinetic Measurement:
Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated solution in a stopped-flow spectrophotometer.
Monitor the change in absorbance of the pH indicator over time as the hydration of CO₂ by the enzyme causes a change in pH.
Data Analysis:
Calculate the initial rates of the enzymatic reaction at each inhibitor concentration.
Plot the reaction rates against the inhibitor concentration and fit the data to the appropriate inhibition model (e.g., Morrison equation for tight-binding inhibitors) to determine the Kᵢ value.
A fluorescence-based assay utilizing an indicator-displacement concept can also be employed for high-throughput screening of potential inhibitors before more detailed kinetic studies.[7]
Following in vitro characterization, promising candidates should be evaluated in animal models relevant to the targeted disease.
Example: Anticonvulsant Activity Model
Given that some CAIs are used as antiepileptic drugs, an in vivo model for anticonvulsant activity would be appropriate.[8] The audiogenic seizure-susceptible DBA/2 mouse model is a common choice.[8]
Step-by-Step Protocol for Anticonvulsant Testing in DBA/2 Mice:
Animal Acclimation:
Acclimate DBA/2 mice to the testing environment.
Compound Administration:
Administer 2-[4-(Ethylsulfamoyl)phenyl]acetamide, a comparator (e.g., topiramate), or a vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection).[8]
Audiogenic Seizure Induction:
At a predetermined time after compound administration, expose the mice to a high-intensity sound stimulus (e.g., 120 dB) to induce seizures.
Seizure Scoring:
Observe and score the seizure response based on a standardized scale (e.g., presence and duration of wild running, clonic seizures, tonic seizures, and respiratory arrest).
Data Analysis:
Compare the seizure scores and the percentage of mice protected from seizures in the compound-treated groups to the vehicle control group to determine the in vivo efficacy.
Further in vivo studies may include pharmacokinetic profiling to assess the absorption, distribution, metabolism, and excretion (ADME) of the compound.
Visualizing the Scientific Workflow and Mechanism
To better illustrate the processes described, the following diagrams are provided.
Caption: Workflow for the discovery and evaluation of novel carbonic anhydrase inhibitors.
Caption: Simplified mechanism of carbonic anhydrase inhibition by a sulfonamide compound.
Conclusion
While direct comparative data for 2-[4-(Ethylsulfamoyl)phenyl]acetamide is currently limited, its chemical structure strongly suggests activity as a carbonic anhydrase inhibitor. By following the detailed experimental protocols outlined in this guide, researchers can systematically evaluate its efficacy and potency against established CAIs like acetazolamide. This comparative approach will not only elucidate the specific pharmacological profile of 2-[4-(Ethylsulfamoyl)phenyl]acetamide but also contribute to the broader effort of developing novel and selective carbonic anhydrase inhibitors for various therapeutic applications.
References
Benchchem. A Comparative Guide to the Efficacy of Carbonic Anhydrase Inhibitor Scaffolds.
Benchchem. Comparative Efficacy of Carbonic Anhydrase Inhibitor 22 Against Novel CA Inhibitors: A Guide for Researchers.
Di Fiore, A., De Simone, G., & Supuran, C. T. (2020). Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. Journal of Experimental Pharmacology, 12, 603–617.
Gandolfi, S. A., et al. (1995). Comparative effects of intraocular pressure between systemic and topical carbonic anhydrase inhibitors: a clinical masked, cross-over study. PubMed.
Hovanky, V., & Mehta, K. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators, 27(3), 36-42.
Bhowmik, R., D'Agostino, I., Angeli, A., & Aspatwar, A. (2026). Integrated in silico and in vitro screening approaches for the discovery of small-molecule inhibitors of β-carbonic anhydrases. Taylor & Francis Online.
Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS.
de la Cruz, J. C. C., et al. (2020). Characterization of Carbonic Anhydrase In Vivo Using Magnetic Resonance Spectroscopy. International Journal of Molecular Sciences, 21(7), 2453.
Li, M., et al. (2024). Comparison of intravitreal anti-VEGF agents and oral carbonic anhydrase inhibitors in the treatment of cystoid macular edema sec. Frontiers in Medicine.
O'Donnell, K., et al. (1993). Multiple-dose efficacy comparison of the two topical carbonic anhydrase inhibitors sezolamide and MK-927. Semantic Scholar.
Gitto, R., et al. (2016). In Vivo Evaluation of Selective Carbonic Anhydrase Inhibitors as Potential Anticonvulsant Agents. ChemMedChem, 11(8), 817-821.
Ekinci, D., et al. (2023). Carbonic anhydrase inhibition by antiviral drugs in vitro and in silico. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2269925.
Younis, W., et al. (2021). In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci. PLoS ONE, 16(3), e0249244.
Benchchem. The Mechanism of Action of N-[4-(dimethylamino)phenyl]acetamide: An Overview of a Structurally Related Class of Compounds.
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Sharma, P., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Molecules, 28(14), 5438.
Ye, D., et al. (2015). Discovery, synthesis and biological evaluation of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) as novel sphingomyelin synthase 1 inhibitors. Bioorganic & Medicinal Chemistry, 23(18), 6045-6053.
Leon-Rua, T., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 197, 112320.
ResearchGate. (2019). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis.
ResearchGate. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors.
Eldehna, W. M., et al. (2020). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1266-1276.
Benchchem. N-tert-Butyl-2-thiophenesulfonamide vs. Acetazolamide: A Comparative Efficacy Analysis for Carbonic Anhydrase Inhibition.
A Comprehensive Guide to the Cross-Reactivity and Selectivity Profiling of 2-[4-(Ethylsulfamoyl)phenyl]acetamide and Related Novel Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount. This guide provides an in-depth technical framework for the comprehensive cross-reac...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount. This guide provides an in-depth technical framework for the comprehensive cross-reactivity and selectivity profiling of the compound 2-[4-(Ethylsulfamoyl)phenyl]acetamide . Given the absence of extensive public data on this specific molecule, we will approach this guide from a foundational perspective. The structural motifs present—a sulfonamide and an acetamide—are common in a variety of bioactive molecules, notably protein kinase inhibitors. Therefore, this document will use the robust and well-established kinase inhibitor profiling cascade as a framework to detail how a researcher would meticulously characterize this compound, compare it to potential alternatives, and generate a data package suitable for advancing a drug discovery program.
The principles and protocols outlined herein are designed to ensure scientific integrity through self-validating experimental systems and are grounded in authoritative, field-proven methodologies.
Introduction: The Imperative of Selectivity Profiling
The efficacy of a targeted therapeutic is intrinsically linked to its selectivity. A highly selective compound minimizes off-target effects, thereby reducing potential toxicity and improving the therapeutic window. The molecule 2-[4-(Ethylsulfamoyl)phenyl]acetamide contains a sulfonamide group, which is a well-known pharmacophore. While concerns over "sulfa allergies" are common, extensive research indicates that cross-reactivity between sulfonamide antibiotics and non-antibiotic sulfonamides is not a general rule and is highly dependent on specific structural features not present in this compound.[1][2][3] Specifically, non-antibiotic sulfonamides typically lack the N4-arylamine moiety responsible for the hypersensitivity reactions associated with antibacterial sulfa drugs.[4]
Our profiling strategy is therefore built on a logical, multi-tiered approach designed to first identify the primary biological target(s) and then systematically investigate potential off-target interactions across the broader biological landscape.
Tier 1: Primary Target Identification and Kinome-Wide Selectivity
The first and most critical step is to understand the compound's activity against its intended target class. Assuming, based on its structure, that 2-[4-(Ethylsulfamoyl)phenyl]acetamide is a putative kinase inhibitor, a broad screening approach is the most logical starting point.
Causality Behind Experimental Choice:
Kinome-wide profiling is essential because the ATP-binding pocket, the target of most kinase inhibitors, is highly conserved across the kinome.[5] A compound designed for one kinase may have potent activity against dozens of others, leading to unforeseen biological effects.[6] We must therefore cast a wide net to build a comprehensive selectivity profile. There are two primary methodologies for this: activity-based assays and binding assays.
Activity-Based Assays: These measure the ability of the compound to inhibit the phosphorylation of a substrate by the kinase. They provide direct functional data (IC50 values).
Binding Assays: These measure the affinity of the compound for the kinase protein itself, independent of its enzymatic activity. They provide binding affinity data (Kd values).
Using both types of assays can provide a more complete picture of the compound's behavior. For our initial screen, we will focus on a broad binding assay for its comprehensiveness, followed by functional assays for key hits.
The KINOMEscan™ platform from Eurofins Discovery is an authoritative example of a competitive binding assay platform used widely in industry.[7][8][9] It quantitatively measures the interaction between a test compound and a panel of over 480 kinases.
Data Presentation and Comparison
The primary output of a kinome scan is a quantitative measure of inhibition for each kinase tested. This data is best summarized in a table and visualized on a kinome tree diagram.
Table 1: Hypothetical Kinome Scan Data for 2-[4-(Ethylsulfamoyl)phenyl]acetamide and Comparators
Comparator A (Known Selective Inhibitor) (% Inhibition @ 1µM)
Comparator B (Known Non-Selective Inhibitor) (% Inhibition @ 1µM)
Target X
98.5
99.2
95.1
Kinase A
85.2
15.3
92.4
Kinase B
45.1
5.1
88.6
Kinase C
10.5
2.4
75.3
Kinase D
2.1
1.8
60.1
(...and 400+ other kinases)
This table allows for a direct, objective comparison of selectivity. A selective compound will show high inhibition of the intended target with minimal inhibition of other kinases. The data can then be used to calculate selectivity scores (e.g., S-score), providing a single metric to rank compounds.
Tier 2: Cellular Target Engagement Validation
Confirming that a compound binds to its intended target within the complex environment of a living cell is a critical validation step. Cellular permeability, efflux pumps, and intracellular metabolism can all prevent a compound from reaching its target.[10]
Causality Behind Experimental Choice:
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for assessing drug-target interaction in intact cells.[11][12] It is based on the principle that when a ligand binds to its target protein, it generally stabilizes the protein's structure, making it more resistant to thermal denaturation.[13] This allows for a direct, label-free confirmation of target engagement.
This protocol is designed to generate a "melt curve" for the target protein, showing its stability at different temperatures, and an "isothermal dose-response curve" to quantify the compound's potency in stabilizing the target.
Step-by-Step Methodology:
Cell Culture and Treatment:
Culture a relevant cell line (e.g., one that endogenously expresses the target kinase) to approximately 80-90% confluency.
Harvest and resuspend the cells in fresh media.
Treat the cell suspension with various concentrations of 2-[4-(Ethylsulfamoyl)phenyl]acetamide or a vehicle control (DMSO). Incubate for 1 hour at 37°C.
Heat Challenge:
Aliquot the treated cell suspensions into PCR tubes.
Using a thermal cycler, heat the tubes across a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C.
Cell Lysis and Fractionation:
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
Detection and Analysis:
Carefully collect the supernatant, which contains the soluble protein fraction.
Quantify the amount of the specific target protein remaining in the supernatant using an appropriate method, such as Western Blotting or an ELISA.
Plot the amount of soluble protein as a function of temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated samples compared to the vehicle control.
Tier 3: Secondary Pharmacology and Off-Target Liability Profiling
Even highly selective compounds can have unintended interactions with other biological macromolecules. Secondary pharmacology, or off-target profiling, is a regulatory requirement and a critical step to de-risk a compound for further development. The choice of which off-targets to screen against is guided by the compound's chemical class and known liabilities of similar molecules.
Causality Behind Experimental Choice:
For a novel kinase inhibitor, the most critical off-target panels include those that assess cardiac safety, drug-drug interaction potential, and drug transport.
hERG Potassium Channel: Inhibition of the hERG channel can prolong the QT interval of the heartbeat, leading to a potentially fatal arrhythmia called Torsades de Pointes.[14] This is a major cause of drug attrition, making hERG screening mandatory.
Cytochrome P450 (CYP) Enzymes: These liver enzymes are responsible for metabolizing the majority of drugs.[15][16] Inhibition of a specific CYP isoform by our compound could dangerously elevate the concentration of a co-administered drug that is a substrate for that same enzyme.
P-glycoprotein (P-gp): This is an efflux transporter that pumps drugs out of cells.[17] Determining if a compound is a substrate or inhibitor of P-gp is crucial for understanding its bioavailability and potential to cross the blood-brain barrier.
Key Safety Assay Protocols
1. hERG Automated Patch Clamp Assay:
Principle: This electrophysiology assay directly measures the flow of ions through the hERG channel in cells engineered to express it.[18][19]
Methodology:
HEK293 cells stably expressing the hERG channel are cultured.
An automated patch-clamp system (e.g., QPatch or SyncroPatch) is used to achieve a whole-cell recording configuration.[14]
A specific voltage protocol is applied to elicit the characteristic hERG current.
The test compound is perfused over the cells at multiple concentrations.
The percentage of current inhibition is measured at each concentration, and an IC50 value is calculated.
2. Cytochrome P450 (CYP) Inhibition Assay:
Principle: This assay uses human liver microsomes (which contain CYP enzymes) and isoform-specific substrates that become fluorescent upon metabolism.[20]
Methodology:
Incubate human liver microsomes with a panel of fluorescent probe substrates, each specific for a major CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
Add the test compound across a range of concentrations.
Initiate the reaction by adding a NADPH regenerating system.
After a set incubation time, stop the reaction.
Measure the fluorescent signal and calculate the percent inhibition relative to a vehicle control. Determine the IC50 value for each isoform.
3. P-glycoprotein (P-gp) Substrate Assessment:
Principle: This assay uses a polarized monolayer of cells (e.g., Caco-2 or MDR1-MDCK) that express P-gp to measure the bidirectional transport of a compound.[17][21]
Methodology:
Culture cells on a semi-permeable membrane insert, separating an apical (A) and basolateral (B) chamber.
Add the test compound to either the A or B chamber.
After incubation, measure the amount of compound that has transported to the opposite chamber using LC-MS/MS.
Calculate the apparent permeability (Papp) in both directions (A-to-B and B-to-A).
The efflux ratio (ER) is calculated as Papp(B-to-A) / Papp(A-to-B). An ER significantly greater than 2 suggests the compound is a P-gp substrate.
This data provides a clear basis for comparison. A desirable compound would have high IC50 values (>10-30 µM) in the hERG and CYP assays and a low efflux ratio (<2) in the P-gp assay, similar to Comparator A.
Conclusion
The cross-reactivity and selectivity profiling of a novel compound like 2-[4-(Ethylsulfamoyl)phenyl]acetamide is a systematic, data-driven process. By employing a tiered approach that begins with broad, kinome-wide screening, progresses to cellular target validation, and concludes with critical safety pharmacology assessments, researchers can build a comprehensive understanding of a compound's biological activity. This guide provides the causal logic, detailed experimental frameworks, and data interpretation strategies necessary to objectively compare a novel compound's performance against alternatives. Following these rigorous, self-validating protocols is essential for making informed decisions and successfully advancing the most promising candidates in drug discovery.
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An Independent Verification and Comparative Analysis of 2-[4-(Ethylsulfamoyl)phenyl]acetamide: A Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for the independent verification and comparative analysis of the novel compound, 2-[4-(Ethylsulfamoyl)phenyl]acetamide. As a member of the N-phenylacetamide sulfonamide class...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for the independent verification and comparative analysis of the novel compound, 2-[4-(Ethylsulfamoyl)phenyl]acetamide. As a member of the N-phenylacetamide sulfonamide class, this molecule holds potential for a range of biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to characterizing this new chemical entity. We will utilize the well-established selective COX-2 inhibitor, Celecoxib, as a benchmark for comparative analysis, providing context for the potential therapeutic applications and performance of our topic compound.
Introduction: Unveiling the Potential of a Novel N-Phenylacetamide Sulfonamide
The N-phenylacetamide sulfonamide scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of compounds with diverse pharmacological activities. These activities include, but are not limited to, potent and selective inhibition of cyclooxygenase-2 (COX-2) for anti-inflammatory effects, carbonic anhydrase inhibition relevant in conditions like glaucoma, and various antimicrobial and anticancer properties.[1][2] The biological activity of these compounds is intricately linked to their structural features, particularly the substitution patterns on the aromatic rings and the nature of the sulfonamide group.
Our topic compound, 2-[4-(Ethylsulfamoyl)phenyl]acetamide, is a novel entity within this esteemed class. Its structural similarity to known therapeutic agents suggests it may possess valuable biological properties. However, a thorough and independent verification of its synthesis, purity, and biological activity is paramount before its potential can be fully realized. This guide will delineate a rigorous, self-validating series of experimental protocols to achieve this, using Celecoxib as a well-characterized comparator to benchmark its performance.
Structural and Physicochemical Comparative Analysis
A comparative analysis of the physicochemical properties of 2-[4-(Ethylsulfamoyl)phenyl]acetamide and Celecoxib is essential for predicting their potential ADME (Absorption, Distribution, Metabolism, and Excretion) profiles and for designing appropriate experimental conditions.
Property
2-[4-(Ethylsulfamoyl)phenyl]acetamide
Celecoxib
CAS Number
1792223-94-9
169590-42-5
Molecular Formula
C10H14N2O3S
C17H14F3N3O2S
Molecular Weight
242.29 g/mol
381.37 g/mol
Predicted LogP
To be determined
~3.5
Predicted Solubility
To be determined
Poorly soluble in water
Key Structural Features
Phenylacetamide, Ethylsulfamoyl
Pyrazole, Trifluoromethyl, Sulfonamide
Independent Verification: Synthesis and Characterization
The first step in evaluating a novel compound is to establish a reliable synthetic route and to thoroughly characterize the final product to ensure its identity and purity.
Proposed Synthesis of 2-[4-(Ethylsulfamoyl)phenyl]acetamide
The synthesis of 2-[4-(Ethylsulfamoyl)phenyl]acetamide can be approached through a multi-step process, starting from commercially available materials. The following is a proposed synthetic workflow:
Caption: Proposed synthetic workflow for 2-[4-(Ethylsulfamoyl)phenyl]acetamide.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of 4-(Chlorosulfonyl)phenylacetic acid
To a stirred solution of 4-aminophenylacetic acid in a suitable inert solvent (e.g., dichloromethane), add chlorosulfonic acid dropwise at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by carefully pouring the mixture onto ice.
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Synthesis of 4-(Ethylsulfamoyl)phenylacetic acid
Dissolve the crude 4-(chlorosulfonyl)phenylacetic acid in a suitable solvent (e.g., tetrahydrofuran).
Add a solution of ethylamine in the same solvent dropwise at 0 °C.
Stir the reaction mixture at room temperature for 4-6 hours.
Monitor the reaction by TLC.
After completion, remove the solvent under reduced pressure and purify the product by column chromatography.
Step 3: Synthesis of 2-[4-(Ethylsulfamoyl)phenyl]acetamide
To a solution of 4-(ethylsulfamoyl)phenylacetic acid in an inert solvent, add thionyl chloride and a catalytic amount of dimethylformamide.
Reflux the mixture for 2-3 hours to form the corresponding acid chloride.
Remove the excess thionyl chloride under reduced pressure.
Dissolve the crude acid chloride in a suitable solvent and bubble ammonia gas through the solution or add a solution of aqueous ammonia at 0 °C.
Stir the reaction for 1-2 hours at room temperature.
Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.
Purify the final product by recrystallization.
Analytical Characterization
The identity and purity of the synthesized 2-[4-(Ethylsulfamoyl)phenyl]acetamide should be confirmed using a battery of analytical techniques.
Analytical Method
Purpose
Expected Outcome
¹H and ¹³C NMR
Structural elucidation
Spectra consistent with the proposed structure, showing characteristic peaks for the phenyl, acetamide, and ethylsulfamoyl groups.
Mass Spectrometry
Molecular weight determination
A molecular ion peak corresponding to the calculated molecular weight (242.29 g/mol ).
HPLC-UV
Purity assessment
A single major peak with a purity of >95%.[3][4][5]
Characteristic absorption bands for N-H, C=O (amide), and S=O (sulfonamide) functional groups.
Comparative Biological Evaluation
Based on the structural class of N-phenylacetamide sulfonamides, we propose to evaluate the biological activity of 2-[4-(Ethylsulfamoyl)phenyl]acetamide in two key areas where this scaffold has shown significant promise: COX-2 inhibition and carbonic anhydrase inhibition. Celecoxib will be used as the positive control in these assays.[7][8]
Cyclooxygenase (COX) Inhibition Assays
The primary mechanism of action for many anti-inflammatory sulfonamides is the inhibition of COX enzymes.[9][10]
Caption: The cyclooxygenase pathway and the inhibitory action of Celecoxib.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric) [11][12]
Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided assay buffer.
Prepare a series of dilutions of 2-[4-(Ethylsulfamoyl)phenyl]acetamide and Celecoxib in the assay buffer.
In a 96-well plate, add the enzyme, a fluorometric probe, and the test compound or vehicle control.
Initiate the reaction by adding arachidonic acid.
Measure the fluorescence intensity over time using a plate reader (λEx = 535 nm/λEm = 587 nm).
Calculate the percentage of inhibition for each concentration and determine the IC50 values.
Hypothetical Comparative Data:
Compound
COX-1 IC50 (µM)
COX-2 IC50 (µM)
Selectivity Index (COX-1/COX-2)
2-[4-(Ethylsulfamoyl)phenyl]acetamide
To be determined
To be determined
To be determined
Celecoxib
>100
0.04
>2500
Carbonic Anhydrase (CA) Inhibition Assay
Several sulfonamide-based drugs, including Celecoxib, have been shown to inhibit carbonic anhydrases, which could represent a potential off-target effect or a secondary therapeutic benefit.[13][14]
Caption: Experimental workflow for the carbonic anhydrase inhibition assay.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)
Use a commercially available human carbonic anhydrase II (hCA II) enzyme.
Prepare a stock solution of the substrate, p-nitrophenyl acetate, in a suitable solvent.
Prepare serial dilutions of 2-[4-(Ethylsulfamoyl)phenyl]acetamide and Celecoxib.
In a 96-well plate, add the enzyme and the test compound or vehicle control and pre-incubate.
Initiate the reaction by adding the substrate solution.
Monitor the change in absorbance at 400 nm over time, which corresponds to the formation of p-nitrophenol.
Calculate the initial reaction rates and determine the percentage of inhibition and IC50 values.
Hypothetical Comparative Data:
Compound
hCA II IC50 (nM)
2-[4-(Ethylsulfamoyl)phenyl]acetamide
To be determined
Celecoxib
~250
Conclusion and Future Directions
This guide has outlined a comprehensive and independent pathway for the verification and characterization of the novel compound, 2-[4-(Ethylsulfamoyl)phenyl]acetamide. By following the proposed synthetic and analytical protocols, researchers can ensure the production of a high-purity compound suitable for biological evaluation. The comparative biological assays against the established drug, Celecoxib, will provide crucial insights into its potential as a selective COX-2 inhibitor and its off-target effects on carbonic anhydrase.
The data generated from these experiments will be instrumental in determining the future trajectory of this compound in the drug discovery pipeline. Positive results would warrant further investigation into its in vivo efficacy, safety profile, and mechanism of action. This structured and comparative approach provides a robust foundation for the rigorous scientific evaluation of new chemical entities.
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